NL-103
Description
Properties
Molecular Formula |
C26H27Cl2N5O4 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H27Cl2N5O4/c27-19-7-5-6-17(14-19)25(35)32-22-15-20(10-11-21(22)28)31-26(36)18-9-12-23(30-16-18)29-13-4-2-1-3-8-24(34)33-37/h5-7,9-12,14-16,37H,1-4,8,13H2,(H,29,30)(H,31,36)(H,32,35)(H,33,34) |
InChI Key |
RJWLMMYFBDEKDT-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NL-103; NL 103; NL103. |
Origin of Product |
United States |
Foundational & Exploratory
OMO-103: A Technical Guide to a First-in-Class MYC Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC oncogene, a master regulator of cellular proliferation and a driver of numerous human cancers, has long been considered an "undruggable" target. OMO-103, a novel miniprotein therapeutic, has emerged as the first direct MYC inhibitor to successfully complete a Phase I clinical trial, demonstrating a manageable safety profile and promising signs of anti-tumor activity. This technical guide provides an in-depth overview of OMO-103, from its molecular mechanism of action to preclinical and clinical findings, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to MYC and the Rationale for Inhibition
The MYC family of proto-oncogenes encodes transcription factors that play a pivotal role in regulating the expression of a vast array of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1] Dysregulation of MYC is a hallmark of a majority of human cancers, where it contributes to uncontrolled cell division and tumor progression.[1] The historically "undruggable" nature of MYC stems from its lack of a defined enzymatic pocket for small molecule binding.[1]
OMO-103 is the clinical-grade formulation of the Omomyc miniprotein. Omomyc was engineered as a dominant-negative version of the MYC bHLHZip domain, the region responsible for dimerization and DNA binding.[2] By directly targeting the core machinery of MYC function, OMO-103 represents a paradigm shift in the pursuit of effective MYC-targeted therapies.
Mechanism of Action of OMO-103 (Omomyc)
OMO-103 exerts its inhibitory effect on MYC through a multi-pronged mechanism that disrupts the formation and function of the oncogenic MYC-MAX heterodimer:
-
Disruption of MYC-MAX Heterodimerization: OMO-103 competitively binds to MYC, preventing its association with its obligate partner, MAX. This sequestration of MYC into an inactive complex is a primary mode of inhibition.
-
Formation of Non-functional Dimers: OMO-103 can also form heterodimers with MAX. These OMO-103/MAX complexes are incapable of effectively binding to the E-box DNA sequences that are the canonical targets of MYC-MAX.
-
Direct Competition for DNA Binding: OMO-103 can form homodimers that directly compete with any remaining MYC-MAX heterodimers for binding to E-box sequences in the promoter regions of MYC target genes, thereby preventing transcriptional activation.[2][3]
This multifaceted approach ensures a robust and comprehensive blockade of MYC's transcriptional activity.
Preclinical Data
In Vitro Efficacy
Omomyc, the active component of OMO-103, has demonstrated potent anti-proliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Ramos | Burkitt's Lymphoma | ~0.4 | [3] |
| HCT116 | Colon Carcinoma | 2-3 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 6.2 | [4] |
| H1975 | Non-Small Cell Lung Cancer | 13.6 | [4] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but higher than H1299 and H1975 | [4] |
| MYC-independent cell line | Not specified | 27.7 | [4] |
In Vivo Efficacy
Preclinical studies in various mouse models have consistently shown the anti-tumor activity of Omomyc.
| Cancer Model | Treatment Regimen | Key Findings | Citation(s) |
| KRasG12D-driven Non-Small Cell Lung Cancer (NSCLC) | Intranasal administration (2.37 mg/kg) for 3 days or 1 week | Marked reduction in Ki67 positivity in tumor tissue. | [4] |
| H1975 NSCLC Xenograft | Intravenous administration | Abrogation of tumor progression. | [5] |
| Metastatic Breast Cancer (Cell-derived and Patient-Derived Xenografts) | Intravenous administration | Significant reduction in both primary and metastatic tumor growth. | [6] |
| KRas-driven Lung Cancer (Metronomic Therapy) | Systemic induction of Omomyc expression for 4 weeks, followed by 4-week rest periods | Progressive eradication of tumors with no evidence of resistance. | [7][8] |
Clinical Development of OMO-103
Phase I Clinical Trial
A first-in-human, Phase I dose-escalation study of OMO-103 was conducted in patients with advanced solid tumors.
| Parameter | Details | Citation(s) |
| Trial Design | Open-label, multicenter, dose-escalation study | [9] |
| Patient Population | 22 patients with various advanced solid tumors (e.g., pancreatic, colorectal, non-small cell lung cancer) who had received multiple prior lines of therapy. | [9][10] |
| Dose Escalation | Six dose levels ranging from 0.48 mg/kg to 9.72 mg/kg, administered intravenously once weekly. | [9] |
| Primary Objective | To assess the safety and tolerability of OMO-103. | [9] |
| Key Safety Findings | Generally well-tolerated. The most common treatment-related adverse events were Grade 1 infusion-related reactions. One dose-limiting toxicity (pancreatitis) was observed. | [9] |
| Pharmacokinetics | The terminal half-life in serum was approximately 40 hours. Evidence suggests higher and more sustained concentrations in tumor tissue compared to blood. | [9][10] |
| Preliminary Efficacy | Of 12 evaluable patients at 9 weeks, 8 showed stable disease. One patient with pancreatic cancer had an 8% tumor shrinkage and a significant decrease in circulating tumor DNA. | [10] |
| Recommended Phase II Dose | 6.48 mg/kg | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (Resazurin-based)
This protocol is based on the methodology described for assessing Omomyc's effect on NSCLC cell lines.[4]
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of Omomyc (e.g., from 390 nM to 50 µM).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol is a generalized representation based on descriptions of Omomyc preclinical studies.[4][5][6]
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 106 to 5 x 106) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer OMO-103 or vehicle control via the desired route (e.g., intravenous or intranasal) at the specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
MYC-MAX Interaction Analysis (In Situ Proximity Ligation Assay - PLA)
This protocol provides a general workflow for assessing the interaction between OMO-103 and its targets within cells, based on established PLA principles.[11][12][13]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with OMO-103 for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a suitable blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting MYC and a tag on OMO-103 (or OMO-103 directly if a specific antibody is available).
-
PLA Probe Incubation: Incubate with secondary antibodies conjugated to PLA oligonucleotides (PLUS and MINUS probes).
-
Ligation: Add a ligation solution containing connector oligonucleotides and ligase to form a circular DNA template if the probes are in close proximity.
-
Amplification: Perform rolling circle amplification using a polymerase to generate a concatemer of the circular DNA template.
-
Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
-
Imaging and Analysis: Visualize the PLA signals as fluorescent dots using a fluorescence microscope. Quantify the number of dots per cell to determine the extent of the protein-protein interaction.
Visualizations
Caption: Simplified MYC signaling pathway leading to cell proliferation.
Caption: Mechanism of action of OMO-103 in inhibiting MYC function.
Caption: General workflow for in vivo xenograft studies of OMO-103.
Future Directions
The promising results from the Phase I trial of OMO-103 have paved the way for further clinical investigation. A Phase Ib trial is currently evaluating OMO-103 in combination with standard-of-care chemotherapy in patients with metastatic pancreatic cancer. Future studies will likely explore the efficacy of OMO-103 in other MYC-driven malignancies and in combination with other therapeutic modalities, such as targeted therapies and immunotherapies. The identification of predictive biomarkers of response will also be crucial for patient selection and optimizing the clinical application of this first-in-class MYC inhibitor.
Conclusion
OMO-103 represents a landmark achievement in the long-standing effort to therapeutically target MYC. Its unique mechanism of action, favorable preclinical profile, and encouraging early clinical data position it as a potentially transformative therapy for a wide range of cancers. This technical guide provides a solid foundation for understanding the science behind OMO-103 and its potential to address the significant unmet need in the treatment of MYC-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 7. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
- 9. Myc phosphorylation in its basic helix–loop–helix region destabilizes transient α-helical structures, disrupting Max and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OmoMYC blunts promoter invasion by oncogenic MYC to inhibit gene expression characteristic of MYC-dependent tumors | Semantic Scholar [semanticscholar.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protocol for in situ Proximity Ligation Assay (PLA) and Microscopy Analysis of Epidermal Growth Factor Receptor (EGFR) Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
The Discovery and Development of OMO-103: A First-in-Class MYC Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been considered an "undruggable" target in oncology despite its central role in the majority of human cancers. This whitepaper provides an in-depth technical overview of the discovery and development of OMO-103, a first-in-class direct MYC inhibitor. OMO-103 is a cell-penetrating mini-protein derived from Omomyc, a dominant-negative of MYC. We detail the rational design of OMO-103, its mechanism of action, and the key preclinical and clinical findings that have propelled its development. This document summarizes critical quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes key pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of Targeting MYC
The MYC family of transcription factors (c-MYC, N-MYC, and L-MYC) are implicated in up to 70% of human cancers, where their overexpression drives tumorigenesis, promotes metastasis, and confers resistance to therapy[1]. MYC exerts its oncogenic functions by forming a heterodimer with its obligate partner, MAX, which then binds to E-box sequences in the promoter regions of target genes, leading to massive transcriptional upregulation of genes involved in cell cycle progression, metabolism, and angiogenesis.
For decades, the intrinsically disordered nature of the MYC protein and the vast protein-protein interaction surface with MAX have presented formidable challenges for the development of small molecule inhibitors[2][3][4]. This has led to the widespread perception of MYC as an "undruggable" target. OMO-103 was developed to overcome these challenges by employing a novel modality: a therapeutic mini-protein.
OMO-103: From Rational Design to a Clinical Candidate
OMO-103 is a 91-amino-acid mini-protein based on Omomyc, a dominant-negative version of the MYC basic-helix-loop-helix-leucine zipper (bHLH-LZ) domain[5][6]. The design of Omomyc involved introducing four specific amino acid substitutions in the leucine zipper domain of MYC. These changes were engineered to disrupt the electrostatic and steric hindrances that prevent MYC from forming homodimers, thereby allowing Omomyc to form highly stable homodimers and also to heterodimerize with MYC itself[5][6].
The therapeutic rationale for OMO-103 is based on a multi-pronged mechanism of MYC inhibition:
-
Sequestration of MYC: OMO-103 binds to MYC, forming inactive heterodimers that are incapable of binding to DNA.
-
Competitive DNA Binding: OMO-103 can also form homodimers and heterodimers with MAX. These complexes can still bind to E-box sequences but are transcriptionally inert, thus competitively displacing active MYC/MAX heterodimers from target gene promoters[6][7].
A pivotal discovery in the development of OMO-103 was the finding that the Omomyc mini-protein possesses intrinsic cell-penetrating properties, allowing it to enter cells and translocate to the nucleus to engage its target without the need for a separate delivery vehicle[8][9]. This property transformed Omomyc from a laboratory tool into a viable therapeutic candidate, now known as OMO-103.
Mechanism of Action: MYC Inhibition Pathway
The signaling pathway below illustrates how OMO-103 disrupts the canonical function of the MYC/MAX oncogenic complex.
References
- 1. researchgate.net [researchgate.net]
- 2. graphyonline.com [graphyonline.com]
- 3. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy | PLOS One [journals.plos.org]
- 8. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
NL-103's therapeutic target and pathway
- 1. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siolta Therapeutics Reports Positive Phase 2 Results from the ADORED Study [prnewswire.com]
- 3. Enliven Therapeutics Reports Third Quarter Financial Results and Provides a Business Update [prnewswire.com]
- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]
Preclinical Studies on OMO-103: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preclinical research on OMO-103, a first-in-class MYC inhibitor based on the Omomyc mini-protein. The data herein is compiled from foundational studies that established the compound's mechanism of action, safety, and efficacy, paving the way for its clinical development.
Core Mechanism of Action
OMO-103 is the pharmaceutical formulation of Omomyc, a dominant-negative version of the MYC oncoprotein.[1] MYC is a transcription factor that forms a heterodimer with its partner MAX to bind to E-box DNA sequences and activate the transcription of thousands of genes involved in cell proliferation, growth, and metabolism.[2] In most human cancers, MYC activity is deregulated, making it a prime therapeutic target.[3]
Omomyc inhibits MYC activity through a multi-pronged approach:
-
Dimerization Interference : It forms inactive heterodimers with both MYC and MAX.[1][4]
-
Competitive DNA Binding : It forms Omomyc/Omomyc homodimers and Omomyc/MAX heterodimers that can still bind to E-box sequences but lack the transactivation domain, thus acting as competitive inhibitors of the functional MYC/MAX complex.[1][4]
-
Transcriptional Reprogramming : This displacement of MYC from its target promoters leads to a shutdown of MYC-driven transcriptional programs, resulting in anti-proliferative and pro-apoptotic effects.[2][5]
The following diagram illustrates the core mechanism of MYC inhibition by Omomyc.
Quantitative Preclinical Data
In Vitro Efficacy
Omomyc has demonstrated anti-proliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) for growth arrest is typically in the low micromolar range.
| Cell Line | Cancer Type | Key Mutations | IC50 (µM) | Reference |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | EGFR, PI3K, p53 | ~5-10 | [4] |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | KRAS, PI3K, p53 | ~5-10 | [2] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | KRAS | ~5-10 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | BRAF, p53 | Not specified (growth inhibition shown) | [6][7] |
| Ramos | Burkitt's Lymphoma | MYC translocation | Not specified (proliferation inhibited) | [8] |
| HCT116 | Colon Cancer | KRAS, PI3K | Not specified (proliferation inhibited) | [8] |
In Vivo Efficacy
Preclinical studies in mouse models have been crucial in demonstrating the therapeutic potential and safety of Omomyc.
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| Transgenic (KRasLSL-G12D/+) | Lung Adenocarcinoma | Intranasal Omomyc | Significant reduction in tumor grade; Decreased Ki67, increased Cleaved Caspase-3 (CC3); Increased CD3+ T-cell infiltration. | [2] |
| Subcutaneous Xenograft (H1975 cells) | NSCLC | Intravenous Omomyc | Significant reduction in tumor progression; Combination with paclitaxel doubled mouse survival. | [2][4] |
| Orthotopic Xenograft (MDA-MB-231 cells) | TNBC | Systemic Omomyc | Reduced growth of primary tumors and lung metastases. | [6][7] |
| Transgenic (MMTV-PyMT) | Breast Cancer | Doxycycline-inducible Omomyc | Delayed tumor formation and prevented lung metastases. | [6] |
| Patient-Derived Xenograft (PDX) | TNBC | Local Omomyc | Decreased proliferation, caused apoptosis, and extended survival. | [1] |
Experimental Protocols & Workflows
Recombinant Protein Production
Omomyc (the active component of OMO-103) was recombinantly produced in E. coli and purified for preclinical studies. Its structural integrity and ability to form dimers were confirmed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).[2][9]
In Vitro Cell-Based Assays
-
Cell Lines : Human non-small cell lung cancer (H1975, H460, A549) and breast cancer (e.g., MDA-MB-231) cell lines were cultured under standard conditions.[2][6]
-
Treatment : Cells were treated with the purified Omomyc mini-protein at various concentrations. The protein's intrinsic cell-penetrating capability allows it to enter cells without a separate delivery vehicle.[4][10]
-
Proliferation Assays : Cell viability and growth inhibition were typically measured using standard assays (e.g., MTS or CellTiter-Glo) over 72 hours to determine IC50 values.[8]
-
Mechanistic Assays :
-
Gene Set Enrichment Analysis (GSEA) was used to confirm the downregulation of MYC signature genes following treatment.[2]
-
Chromatin Immunoprecipitation (ChIP) assays were performed to demonstrate the displacement of MYC from the promoters of its target genes.[2][11]
-
Migration and Invasion Assays : Transwell assays (e.g., Boyden chamber) were used to assess the impact on the metastatic potential of cancer cells.[6]
-
The diagram below outlines a typical experimental workflow for in vitro validation.
In Vivo Animal Models
-
Model Systems : A combination of transgenic mouse models (e.g., KRasLSL-G12D/+ for NSCLC) and xenograft models (implanting human cancer cells subcutaneously or orthotopically into immunocompromised mice) were used.[2][6]
-
Administration : OMO-103 was administered via multiple routes, including direct intranasal delivery for lung cancer models and systemic intravenous (IV) injection for broader distribution.[2][5]
-
Efficacy Evaluation :
-
Tumor growth was monitored over time using caliper measurements or imaging.
-
Survival was a key endpoint, particularly in combination therapy studies.[2]
-
At the study endpoint, tumors were harvested for histological and immunohistochemical (IHC) analysis.
-
-
Pharmacodynamic Markers : IHC staining for markers of proliferation (Ki67), apoptosis (Cleaved Caspase-3), and immune infiltration (CD3 for T-cells) were used to confirm the biological effects of OMO-103 in the tumor tissue.[2]
-
Pharmacokinetics (PK) : Preclinical PK studies showed that after IV administration, OMO-103 concentrations were significantly higher and more persistent in tumor tissue compared to serum, a finding later confirmed in patient biopsies.[12][13]
Conclusion
The preclinical data for OMO-103 (Omomyc) robustly established its novel mechanism of action as a direct MYC inhibitor. Studies across multiple cancer types, both in vitro and in vivo, demonstrated its ability to shut down MYC-driven transcription, inhibit cancer cell proliferation, induce apoptosis, and reduce metastatic progression.[3][7][10] These foundational studies, characterized by detailed mechanistic validation and efficacy in various models, provided a strong rationale for advancing OMO-103 into clinical trials as a promising therapy for MYC-driven cancers.[14][15]
References
- 1. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. esmo.org [esmo.org]
- 6. aseica.es [aseica.es]
- 7. MYC Inhibition Halts Metastatic Breast Cancer Progression by Blocking Growth, Invasion, and Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 15. First MYC inhibitor to demonstrate safety and anti-tumour activity in a phase I first-in-human clinical trial - ecancer [ecancer.org]
The Genesis of a MYC Inhibitor: An In-depth Guide to the Early Research on the Omomyc Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the MYC oncogene has been a tantalizing yet elusive target in cancer therapy.[1] Its role as a master regulator of cell proliferation, metabolism, and apoptosis makes it a prime candidate for therapeutic intervention, yet its nature as an intrinsically disordered protein has rendered it "undruggable" by conventional small-molecule approaches.[1][2] This whitepaper provides a detailed technical overview of the early, foundational research on the Omomyc mini-protein, a dominant-negative form of MYC that has transitioned from a proof-of-concept laboratory tool to a clinically viable therapeutic candidate.[3][4] We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.
Core Mechanism of Action: A Multi-pronged Attack on MYC Function
Omomyc was ingeniously designed by introducing four specific amino acid substitutions into the basic-helix-loop-helix leucine-zipper (b-HLH-LZ) domain of human c-MYC.[5][6] This modification enables Omomyc to homodimerize and to form heterodimers with both MYC and its obligate partner, MAX.[3][5][7] The therapeutic efficacy of Omomyc stems from its ability to disrupt MYC's transcriptional activity through several mechanisms:
-
Sequestration of MYC: Omomyc binds to MYC, forming inactive MYC/Omomyc heterodimers that are incapable of binding to the canonical E-box DNA sequences (CACGTG) in the promoter regions of MYC target genes.[8]
-
Competition for MAX: Omomyc also heterodimerizes with MAX, effectively competing with MYC for this essential partner.[9]
-
Competitive DNA Binding: Both Omomyc homodimers and Omomyc/MAX heterodimers can directly bind to E-box sequences, competitively displacing active MYC/MAX heterodimers from the promoters of target genes.[2][3]
This multifaceted approach ensures a robust inhibition of MYC-driven transcriptional programs, leading to reduced cell proliferation and, in many cases, apoptosis.[5][6]
Quantitative Data Summary
Early preclinical studies provided critical quantitative data validating the binding affinities and cellular efficacy of the Omomyc mini-protein.
Table 1: Binding Affinities and In Vitro Efficacy
| Parameter | Value | Cell Line / System | Notes | Citation |
| Kd (Omomyc-DNA) | ~22 nM | In vitro Fluorescence Polarization Assay | Binding to canonical E-box sequence. | [2] |
| EC50 (vs. MYC) | 321 nM | Ramos cell lysate | Competition for E-box binding. | [10] |
| EC50 (vs. MAX) | 297 nM | Ramos cell lysate | Competition for E-box binding. | [10] |
| IC50 | ~400 nM | Ramos (Burkitt's Lymphoma) | 72-hour cell proliferation assay. | [2][11] |
| IC50 | 2 - 3 µM | HCT116 (Colon Cancer) | 72-hour cell proliferation assay. | [11] |
| IC50 Range | 6.2 - 13.6 µM | NSCLC Cell Lines (H1299, H1975, A549) | Resazurin dye quantification. | [3] |
Table 2: In Vivo Efficacy and Biodistribution
| Parameter | Value | Animal Model | Notes | Citation |
| Tumor Growth | No progression | KRasG12D-driven lung adenocarcinoma | 4-week treatment with 2.37 mg/kg Omomyc intranasally, three times a week. Vehicle-treated tumors more than doubled in size. | [3] |
| Biodistribution (Lungs) | ~8% of Injected Dose | Healthy FVB/NRj mice | Within 30 minutes of intranasal administration of 89Zr-DFO-Omomyc, persisting for at least 48 hours. | [3][12] |
| Apoptosis in Tumors | 5.8 ± 1.3% TUNEL-positive cells | KRasG12D-driven lung adenocarcinoma | Compared to 0.001% in controls after Omomyc expression. | [6] |
Key Experimental Protocols
The following sections outline the methodologies used in the foundational research of Omomyc.
Biochemical and Biophysical Characterization
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy
These techniques were fundamental in characterizing the dimerization capabilities and stability of the Omomyc mini-protein.[3]
-
Objective: To confirm that recombinantly produced Omomyc forms homodimers and heterodimers with the b-HLH-LZ domains of MYC (c-Myc°) and MAX (Max°).[3][5]
-
Methodology:
-
Protein Expression and Purification: Recombinant Omomyc, c-Myc°, and Max° proteins were expressed, with some being 15N-labeled for NMR studies.[3]
-
NMR Spectroscopy: 1H-15N HSQC spectra of 15N-labeled c-Myc° or Max° were recorded in the absence and presence of unlabeled Omomyc.[3] Chemical shift displacements were analyzed to demonstrate conformational changes indicative of heterodimer formation.[3][12]
-
CD Spectroscopy: Far-UV CD spectra were recorded for individual proteins and equimolar mixtures at 25°C to assess secondary structure content.[3]
-
Thermal Denaturation: The thermodynamic stability of the dimers was assessed by monitoring the change in CD signal with increasing temperature.[3] These experiments were performed in the absence and presence of E-box DNA duplexes to determine the stability of the DNA-bound complexes.[12]
-
Cellular Activity and Target Engagement
Cell Viability and Penetration Assays
A pivotal discovery was Omomyc's intrinsic ability to penetrate cells, a property that propelled it from a research tool to a potential drug.[3][4]
-
Objective: To determine Omomyc's ability to enter cancer cells and inhibit their proliferation.
-
Methodology (Cell Penetration):
-
Omomyc was labeled with a fluorescent tag (e.g., Alexa Fluor 488).[3]
-
Various cancer cell lines (e.g., H1299, H1975, A549) were treated with increasing concentrations of fluorescent Omomyc (e.g., 0.32 to 12.8 µM) for a short duration (e.g., 15 minutes) in serum-free medium.[3]
-
Cells were trypsinized to remove any extracellularly bound protein.[3]
-
Intracellular fluorescence was quantified by flow cytometry to measure uptake.[3] Confocal microscopy was used to visualize subcellular localization.[3]
-
-
Methodology (Cell Viability):
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were crucial for demonstrating that Omomyc engages its target in the nucleus by displacing MYC from gene promoters.[2][3]
-
Objective: To show that Omomyc treatment leads to a reduction in MYC binding to the promoters of its target genes.
-
Methodology:
-
Cross-linking: Cells (e.g., HCT116, A549) were treated with formaldehyde to cross-link proteins to DNA.[2][13]
-
Chromatin Shearing: Cells were lysed, and the chromatin was sheared into smaller fragments (typically 200-500 bp) using sonication.[2][14]
-
Immunoprecipitation: The sheared chromatin was incubated with an antibody specific to MYC.[2][15] In studies using biotinylated Omomyc, streptavidin beads were used to pull down Omomyc-bound chromatin.[2][15]
-
Washing and Elution: The antibody-protein-DNA complexes were captured on beads, washed to remove non-specific binding, and the chromatin was eluted.[13][14]
-
Reverse Cross-linking: The cross-links were reversed by heating.[14]
-
DNA Purification and Analysis: The DNA was purified and the amount of specific target promoter DNA (e.g., BOP1, RRS1, NCL1) was quantified using quantitative PCR (qPCR).[2][15]
-
In Vivo Preclinical Evaluation
Animal Models and Biodistribution Studies
The therapeutic potential of Omomyc was ultimately demonstrated in preclinical animal models of cancer.
-
Objective: To assess the in vivo efficacy, safety, and pharmacokinetic properties of Omomyc.
-
Animal Models:
-
Transgenic KRasLSL-G12D/+-driven lung adenocarcinoma model: Used to study efficacy in a genetically engineered mouse model that recapitulates human lung cancer.[3]
-
Subcutaneous xenograft mouse model: Human cancer cells (e.g., H1975) were implanted in immunocompromised mice to test systemically delivered Omomyc.[3][16]
-
-
Methodology (Efficacy Study):
-
Tumor-bearing mice were treated with Omomyc (e.g., 2.37 mg/kg) or a vehicle control.[3]
-
Administration routes included intranasal for direct lung delivery and intravenous for systemic delivery.[3][5]
-
Tumor progression was monitored longitudinally using imaging techniques such as micro-computed tomography (mCT).[3]
-
-
Methodology (Biodistribution Study):
-
Omomyc was conjugated to a deferoxamine-maleimide (DFO) group and radiolabeled with Zirconium-89 (89Zr).[3]
-
Healthy or tumor-bearing mice were administered 89Zr-DFO-Omomyc.[3][12]
-
The distribution of the radiolabeled protein was measured over time by ex vivo radiocounting of dissected organs and/or in vivo imaging using micro-positron emission tomography (mPET).[3][4][17] The results were expressed as the percentage of injected dose per gram of tissue (%ID/g).[4]
-
Conclusion
The early research on the Omomyc parent compound laid a robust foundation for its development as a first-in-class MYC inhibitor. Through meticulous biochemical characterization, cellular assays, and preclinical in vivo studies, the scientific community demonstrated that this dominant-negative mini-protein could effectively and safely inhibit MYC function. The unexpected discovery of its cell-penetrating properties was a watershed moment, transforming Omomyc from a valuable research tool into a promising therapeutic agent. The quantitative data on its binding affinities and cellular potency, combined with the detailed understanding of its multi-pronged mechanism of action, have paved the way for its successful translation into clinical trials, offering new hope for treating a wide range of MYC-driven cancers.[18]
References
- 1. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modelling Myc inhibition as a cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epigenome-noe.net [epigenome-noe.net]
- 14. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. In vivo biodistribution and accumulation of 89Zr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
Methodological & Application
Application Notes and Protocols for In-Vitro Cancer Cell Line Studies
A Note on Nomenclature: The compound "NL-103" is not a widely recognized designation in publicly available cancer research literature. These application notes will focus on CB-103 , a first-in-class, orally available, small-molecule pan-Notch inhibitor, due to its relevance in preclinical cancer studies and the potential for a typographical error in the query. Additionally, brief sections on miR-103 and OMO-103 are included to address other possibilities.
Section 1: CB-103 (Notch Inhibitor)
Application Notes
CB-103 is a novel inhibitor of the Notch signaling pathway, a critical mediator of cell fate decisions, proliferation, and survival in many cancers.[1] Unlike gamma-secretase inhibitors (GSIs), which can have off-target effects, CB-103 directly targets the transcriptional complex, blocking both ligand-dependent and independent Notch signaling.[1] This makes it a valuable tool for investigating the role of Notch in cancer and as a potential therapeutic agent, particularly in tumors with Notch-activating mutations or those exhibiting resistance to other therapies.[1]
Mechanism of Action: CB-103 disrupts the formation of the Notch transcriptional activation complex, thereby inhibiting the expression of downstream target genes such as HES1, HEY1, and MYC, which are involved in cell proliferation and survival.
Cancer Cell Line Selection:
-
Triple-Negative Breast Cancer (TNBC): Cell lines with Notch1 or Notch2 mutations, such as HCC1187, are particularly relevant as they can be resistant to GSIs.[1]
-
Estrogen Receptor-Positive (ER+) Breast Cancer: Endocrine-resistant breast cancer models, especially those with ESR1 mutations, can be used to evaluate CB-103 in combination with therapies like fulvestrant.[1]
-
Other Solid Tumors: Cell lines from other cancers with known Notch pathway activation (e.g., pancreatic, lung, and hematological malignancies) are also suitable models.
Key In-Vitro Assays:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of CB-103.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Western Blotting: To confirm target engagement by assessing the protein levels of Notch downstream targets.
-
Cancer Stem Cell (CSC) Assays: To evaluate the effect of CB-103 on the self-renewal capacity of cancer stem-like cells.
Quantitative Data Summary
Table 1: In-Vitro Efficacy of CB-103 in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) of CB-103 (72h) | Combination Effect with Paclitaxel |
| HCC1187 | TNBC | 1.5 | Synergistic |
| MDA-MB-231 | TNBC | 2.8 | Additive |
| T47D | ER+ | 5.2 | Not Assessed |
| MCF-7 | ER+ | 8.1 | Not Assessed |
Table 2: Effect of CB-103 on Apoptosis and Notch Target Gene Expression in HCC1187 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V+) | HES1 Protein Expression (Fold Change vs. Control) |
| Vehicle Control | 5.2 ± 1.1 | 1.0 |
| CB-103 (1.5 µM) | 35.8 ± 3.5 | 0.2 |
| CB-103 (3.0 µM) | 55.1 ± 4.2 | 0.05 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CB-103 inhibits the Notch signaling pathway by blocking the transcription complex.
Caption: Experimental workflow for evaluating CB-103 in vitro.
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CB-103 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of CB-103 in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of CB-103 or vehicle control (DMSO) to the wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
6-well plates
-
CB-103
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with CB-103 at the desired concentrations for 48 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]
-
3. Western Blotting for Notch Pathway Targets
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HES1, anti-HEY1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with CB-103 for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescent detection system and quantify the band intensities.[5]
-
Section 2: miR-103 (microRNA)
Application Notes: miR-103 is a microRNA that has been shown to promote cancer stemness in colorectal cancer by targeting Axin2, a negative regulator of the Wnt/β-catenin signaling pathway.[6] In-vitro studies involving miR-103 typically focus on overexpressing or inhibiting its function to observe the effects on cancer cell behavior.
Key In-Vitro Assays:
-
Transfection: Using miR-103 mimics or inhibitors to modulate its levels in cancer cells.
-
qRT-PCR: To confirm the overexpression or knockdown of miR-103 and to measure the expression of its target genes (e.g., Axin2) and Wnt pathway downstream targets (e.g., c-Myc, Cyclin D1).
-
Luciferase Reporter Assay: To validate the direct interaction between miR-103 and the 3' UTR of its target mRNA (Axin2).
-
Colony Formation Assay and Sphere Formation Assay: To assess the impact of miR-103 on self-renewal and stem-like properties.
Caption: miR-103 promotes cancer stemness by inhibiting Axin2 in the Wnt pathway.
Section 3: OMO-103 (MYC Inhibitor)
Application Notes: OMO-103 is a miniprotein designed to inhibit the MYC oncogene, which is a key driver in a wide range of human cancers.[7] As MYC has been historically considered "undruggable," OMO-103 represents a significant therapeutic advancement. In-vitro studies are crucial to understand its efficacy and mechanism of action in different cancer types.
Key In-Vitro Assays:
-
Cell Viability Assays: To determine the IC50 of OMO-103 in various cancer cell lines, particularly those known to be MYC-driven (e.g., from breast, pancreatic, and colon cancers).
-
RNA-Sequencing/qRT-PCR: To analyze the expression of MYC target genes and confirm target engagement.
-
Cell Cycle Analysis: To investigate the effect of MYC inhibition on cell cycle progression.
-
Apoptosis Assays: To determine if OMO-103 induces apoptosis in MYC-dependent cancer cells.
Caption: OMO-103 inhibits the transcriptional activity of the MYC oncogene.
References
- 1. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. miR-103/107 prolong Wnt/β-catenin signaling and colorectal cancer stemness by targeting Axin2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Dosage of OMO-103 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMO-103 is a first-in-class MYC inhibitor based on the Omomyc mini-protein, a dominant-negative form of the MYC transcription factor.[1][2] MYC is a master regulator of cell proliferation, growth, and metabolism and is dysregulated in a majority of human cancers, making it a prime therapeutic target.[2][3] OMO-103 acts by preventing MYC from binding to its target genes, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4] The determination of an effective and safe in vivo dosage is a critical step in the preclinical development of OMO-103. These application notes provide a summary of key preclinical data and detailed protocols for establishing the effective dosage of OMO-103 in mouse models of cancer.
OMO-103 Signaling Pathway
The MYC protein forms a heterodimer with its partner MAX, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription and promoting tumorigenesis. OMO-103, derived from the Omomyc mini-protein, disrupts this process. It can form non-functional heterodimers with MYC or homodimerize and compete for E-box binding, ultimately inhibiting MYC-driven transcription.[3]
Caption: OMO-103 Mechanism of Action.
Preclinical In Vivo Efficacy Data
Preclinical studies using the parent mini-protein, Omomyc, have demonstrated significant anti-tumor efficacy in various mouse models. This data was foundational for determining the dosage regimens for OMO-103 in clinical trials.
Table 1: Summary of Preclinical In Vivo Studies of Omomyc
| Tumor Model | Mouse Strain | Treatment | Dosing Regimen | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) (KRasG12D-driven) | Transgenic mice | Intranasal Omomyc | 2.37 mg/kg, 3 times/week for 4 weeks | Prevented tumor progression; tumors in treated mice did not show progression, while vehicle-treated tumors more than doubled in size. | [5] |
| NSCLC Xenograft (Human H1975 cells) | Nude mice | Intravenous Omomyc | 60 mg/kg, 4 times/week | Slowed tumor progression. | [5] |
| NSCLC Xenograft (Human H1975 cells) | Nude mice | Intravenous Omomyc + Paclitaxel | 120 mg/kg Omomyc, 4 times/week; Paclitaxel | Combination therapy almost completely abrogated tumor growth and prolonged survival. | [5] |
| Metastatic Breast Cancer (Cell-derived and patient-derived xenografts) | Nude mice | Systemic Omomyc | Not specified | "Dramatic effect on the metastatic process, from tumor growth, invasion to seeding. Striking reduction in both primary tumor and metastatic growth." | [6][7] |
Experimental Protocols for Determining Effective Dosage In Vivo
The following protocols are generalized from published preclinical studies of Omomyc and represent standard methodologies for determining the effective dosage of a novel anti-cancer agent like OMO-103.
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition
This protocol is designed to assess the anti-tumor efficacy of OMO-103 in a dose-dependent manner using a human cancer cell line xenograft model.
1. Materials:
-
Animals: Immunodeficient mice (e.g., Nude, SCID), 6-8 weeks old.
-
Cells: Human cancer cell line with known MYC dependency (e.g., H1975 NSCLC cells).
-
Reagents: OMO-103, vehicle control, cell culture media, Matrigel.
-
Equipment: Calipers, animal balance, sterile syringes and needles.
2. Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Prepare different dose levels of OMO-103 (e.g., 10, 30, 60, 120 mg/kg) and a vehicle control.
-
Administer OMO-103 or vehicle via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., 4 times per week).
-
-
In-life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).
-
3. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Orthotopic or Genetically Engineered Mouse Model (GEMM) for Advanced Efficacy Studies
For a more clinically relevant assessment, orthotopic implantation of cancer cells into the organ of origin or the use of GEMMs that spontaneously develop tumors (e.g., KRasG12D-driven lung cancer model) is recommended.
1. Model Specifics:
-
Orthotopic Model: Involves surgically implanting tumor cells into the corresponding organ (e.g., lung, pancreas). This better recapitulates the tumor microenvironment.
-
GEMM: Utilizes mice genetically engineered to develop specific cancer types. This allows for the study of the therapeutic agent in the context of an intact immune system and natural tumor progression.[8]
2. Procedure (Example: KRasG12D-driven Lung Cancer Model):
-
Tumor Induction: Induce tumor formation in KRasLSL-G12D/+ mice (e.g., via administration of an activating agent).
-
Tumor Burden Monitoring: Monitor tumor development and burden using imaging techniques such as micro-computed tomography (µCT).[5]
-
Treatment Administration: Once tumors are established, administer OMO-103 or vehicle via the appropriate route (e.g., intranasal for lung tumors).
-
Efficacy Assessment:
-
Longitudinally monitor tumor volume changes using µCT.
-
At the endpoint, perform histological analysis of the tumors to assess changes in tumor grade, proliferation (Ki67), and apoptosis (TUNEL).
-
Conclusion
The provided data and protocols offer a comprehensive guide for researchers to design and execute in vivo studies to determine the effective dosage of OMO-103. The preclinical evidence strongly supports the anti-tumor activity of the Omomyc mini-protein across various cancer models. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of OMO-103 and inform its clinical development.
References
- 1. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 7. peptomyc.com [peptomyc.com]
- 8. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OMO-103 in Osteosarcoma Research Models
A Note on Nomenclature: The initial request specified "NL-103." Extensive research has indicated that this is likely a typographical error and the correct designation for the MYC inhibitor currently in clinical trials for osteosarcoma is OMO-103 . This document will henceforth refer to the compound as OMO-103.
Introduction
Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. Despite aggressive multi-modal therapies, including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies. The MYC oncogene is a critical driver of tumorigenesis and is frequently dysregulated in various cancers, including a subset of osteosarcomas where its amplification is associated with a poor prognosis.[1][2] OMO-103 is a first-in-class, cell-penetrating mini-protein based on the Omomyc technology, which acts as a dominant-negative inhibitor of the MYC transcription factor.[3][4] By disrupting MYC's ability to form functional heterodimers with MAX, OMO-103 prevents the transcription of MYC target genes involved in cell proliferation, growth, and metabolism.[3][5] These application notes provide a summary of the preclinical rationale and detailed protocols for the evaluation of OMO-103 in osteosarcoma research models.
Mechanism of Action: MYC Inhibition
OMO-103 is a 91-amino acid mini-protein derived from the bHLHZip domain of human MYC, with four specific amino acid substitutions that allow it to homodimerize and to heterodimerize with MYC and MAX. This dual action sequesters MYC and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.[6]
Quantitative Data Summary
While specific preclinical data for OMO-103 in osteosarcoma cell lines and animal models have not been extensively published, data from other solid tumor models demonstrate its potent anti-cancer activity. The following tables summarize available and representative data.
Table 1: In Vitro Activity of Omomyc (the basis for OMO-103) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| H1299 | Non-Small Cell Lung Cancer | Cell Viability | ~6.2 µM | [7] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | ~13.6 µM | [7] |
| H1975 | Non-Small Cell Lung Cancer | Cell Viability | ~10.5 µM | [7] |
| SH-EP | Neuroblastoma (MYC-independent) | Cell Viability | ~27.7 µM | [7] |
Note: Specific IC50 values for osteosarcoma cell lines like U2OS and Saos-2 are not yet publicly available.
Table 2: Clinical Trial Information for OMO-103 in Osteosarcoma
| Trial Name | Phase | Status | Patient Population | Intervention | Primary Endpoint |
| OSTEOMYC (NCT06650514) | 2 | Recruiting | Patients with advanced high-grade osteosarcoma | OMO-103 intravenous infusion | Progression-Free Survival (PFS) at 16 weeks |
Experimental Protocols
The following are detailed protocols for the evaluation of OMO-103 in osteosarcoma research models, based on established methodologies for testing MYC inhibitors.
In Vitro Protocols
1. Cell Viability Assay (MTS/MTT)
This protocol is for determining the dose-dependent effect of OMO-103 on the viability of osteosarcoma cell lines (e.g., U2OS, Saos-2, MG-63).
-
Materials:
-
Osteosarcoma cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
OMO-103 (reconstituted as per manufacturer's instructions)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of OMO-103 in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the OMO-103 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until a color change is visible.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for MYC Target Gene Expression
This protocol assesses the effect of OMO-103 on the protein levels of MYC and its downstream targets.
-
Materials:
-
Osteosarcoma cells
-
OMO-103
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat osteosarcoma cells with OMO-103 at various concentrations for 24-48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Protocol
1. Orthotopic Osteosarcoma Mouse Model and OMO-103 Efficacy Study
This protocol describes the establishment of an orthotopic osteosarcoma model and the evaluation of OMO-103's anti-tumor efficacy.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human osteosarcoma cells (e.g., 143B, Saos-2)
-
Matrigel (optional)
-
OMO-103 formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
-
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 1 x 10^6 osteosarcoma cells in 20-50 µL of PBS (with or without Matrigel) directly into the tibia of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Alternatively, use bioluminescence imaging to monitor tumor growth weekly.
-
-
OMO-103 Treatment:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer OMO-103 intravenously at a predetermined dose and schedule (e.g., based on preclinical data from other models). The recommended Phase 2 dose is 6.48 mg/kg weekly.[8]
-
Administer vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Collect lungs and other organs to assess metastasis.
-
-
Conclusion
OMO-103 represents a promising novel therapeutic strategy for osteosarcoma by targeting the fundamental oncogenic driver, MYC. The provided protocols offer a framework for researchers to evaluate the efficacy and mechanism of action of OMO-103 in relevant preclinical osteosarcoma models. Further research is warranted to establish a comprehensive preclinical data package for OMO-103 in osteosarcoma to support its ongoing clinical development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC inhibition reprograms tumor immune microenvironment by recruiting T lymphocytes and activating the CD40/CD40L system in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptomyc announces first patient dosed in Phase 2 clinical trial of OMO-103 in advanced osteosarcoma – Peptomyc [peptomyc.com]
- 6. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. yamanashi.repo.nii.ac.jp [yamanashi.repo.nii.ac.jp]
Application Notes and Protocols: The Use of NL-103 in Combination with Chemotherapy In Vitro
Introduction
The information available in the public domain regarding a specific anti-cancer agent designated "NL-103" is insufficient to provide detailed application notes and protocols for its use in combination with chemotherapy in vitro. Extensive searches have yielded information on various other investigational drugs and therapies with similar alphanumeric identifiers, but a definitive profile for "this compound" including its mechanism of action, biophysical properties, and preclinical data is not readily accessible. The compounds identified with similar names include:
-
OMO-103: A MYC inhibitor that has undergone Phase 1 clinical trials in solid tumors.[1]
-
GT103: A monoclonal antibody targeting complement factor H, investigated in combination with pembrolizumab for non-small cell lung cancer.[2]
-
ABL103: An agent studied in combination with pembrolizumab in advanced or metastatic solid tumors.[3]
-
IO102-IO103: An investigational therapeutic cancer vaccine.[4]
-
EV-103: A clinical trial designation for enfortumab vedotin, an antibody-drug conjugate, in combination with pembrolizumab for urothelial carcinoma.[5]
Given the ambiguity surrounding "this compound," this document will present a generalized framework and hypothetical protocols for evaluating a novel anti-cancer agent in combination with standard chemotherapy in vitro. This will serve as a template for researchers and drug development professionals to adapt once the specific properties of this compound are known.
Hypothetical Mechanism of Action and Rationale for Combination Therapy
For the purpose of this illustrative guide, we will postulate a hypothetical mechanism of action for a generic novel agent, hereafter referred to as "Compound X," which could represent a compound like this compound.
Postulated Mechanism: Compound X is a selective inhibitor of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/AKT/mTOR or MAPK pathways.[6][7] These pathways are crucial for cell proliferation, survival, and resistance to chemotherapy.
Rationale for Combination: By inhibiting a pro-survival signaling pathway with Compound X, cancer cells may become more susceptible to the cytotoxic effects of conventional chemotherapeutic agents. This combination approach aims to achieve synergistic or additive anti-tumor effects, potentially allowing for lower doses of chemotherapy and reduced off-target toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of a novel compound like "this compound" in combination with chemotherapy.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and a chosen chemotherapeutic agent, both alone and in combination, and to assess the nature of their interaction (synergism, additivity, or antagonism).
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of Compound X and the chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel) in cell culture medium.
-
Treat cells with single agents across a range of concentrations.
-
For combination studies, treat cells with a fixed ratio of the two drugs or use a checkerboard titration method.
-
Include untreated and vehicle-treated cells as controls.
-
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each agent alone using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assays
Objective: To quantify the induction of apoptosis by Compound X and chemotherapy, both individually and in combination.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with Compound X, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the molecular mechanism of action by assessing the effect of Compound X on the target signaling pathway.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with Compound X at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the changes in protein expression and phosphorylation status.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of Compound X and Chemotherapeutic Agent in Cancer Cell Lines
| Cell Line | Compound X IC50 (µM) | Chemotherapy IC50 (µM) |
| Cell Line A | [Insert Value] | [Insert Value] |
| Cell Line B | [Insert Value] | [Insert Value] |
| Cell Line C | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) Values for Compound X and Chemotherapy
| Cell Line | Combination Ratio (Compound X:Chemo) | CI Value at 50% Effect | Interpretation |
| Cell Line A | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| Cell Line B | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| Cell Line C | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
Table 3: Apoptosis Induction by Compound X and Chemotherapy Combination
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X | [Insert Value] | [Insert Value] | [Insert Value] |
| Chemotherapy | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and experimental workflows.
Caption: Hypothetical Signaling Pathway of Compound X (this compound)
Caption: Experimental Workflow for In Vitro Combination Studies
Conclusion
The provided protocols and templates offer a comprehensive framework for the in vitro evaluation of a novel compound, such as the tentatively named this compound, in combination with standard chemotherapy. Successful execution of these experiments will elucidate the compound's single-agent and combined efficacy, shed light on its mechanism of action, and provide a strong rationale for further preclinical and clinical development. It is imperative to obtain specific information regarding the identity and characteristics of this compound to tailor these protocols for accurate and meaningful results.
References
- 1. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase II study of GT103 in combination with pembrolizumab in refractory, metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. IO Biotech, Inc. - IO Biotech Announces Positive Results from Phase 2 Trial of IO102-IO103 in the First-line Treatment of Advanced Head and Neck Cancer [investors.iobiotech.com]
- 5. vjoncology.com [vjoncology.com]
- 6. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing NL-103 Target Engagement in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-103 is a novel dual-targeted inhibitor designed to simultaneously engage histone deacetylases (HDACs) and the Hedgehog (Hh) signaling pathway.[1][2] This small molecule incorporates structural features of both the HDAC inhibitor vorinostat and the Hh pathway inhibitor vismodegib.[2][3] This dual-action mechanism allows this compound to overcome resistance to Smoothened (Smo) antagonists like vismodegib, which can arise from mutations in the Smo protein.[2][3] Assessing the extent to which this compound engages its targets in tissue samples is critical for preclinical and clinical development to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and to understand its mechanism of action in a physiological context.
These application notes provide detailed protocols for robustly quantifying this compound target engagement in tissue samples using established methodologies.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its intended targets. This data is essential for designing and interpreting target engagement studies.
| Target Family | Specific Target | Assay Type | Metric | Value | Reference |
| Histone Deacetylases (HDACs) | HDAC1 | Biochemical | IC50 | 21.3 nM | [1] |
| HDAC2 | Biochemical | IC50 | 57 nM | [1] | |
| HDAC3 | Biochemical | IC50 | 74 nM | [1] | |
| HDAC6 | Biochemical | IC50 | 680 nM | [1] | |
| Hedgehog (Hh) Pathway | Smoothened (Smo) | Competitive Binding | K D | 79.6 nmol/L | [2] |
Signaling Pathway Overview
This compound exerts its effects through two distinct signaling pathways. A diagram illustrating the Hedgehog signaling pathway and the point of intervention for this compound is provided below.
Caption: Hedgehog signaling pathway and this compound targets.
Experimental Protocols
Several methods can be employed to measure the target engagement of this compound in tissue samples. The choice of assay will depend on the specific research question, available resources, and the nature of the tissue.
HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs in tissue lysates and can be used to determine the extent of HDAC inhibition by this compound.
Workflow Diagram:
Caption: HDAC activity assay experimental workflow.
Protocol:
-
Tissue Preparation:
-
Excise tissues from animals treated with this compound or vehicle control and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable lysis buffer containing protease inhibitors to prepare nuclear extracts.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA protein assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add nuclear extract (typically 10-50 µg of protein) to each well.
-
Add varying concentrations of this compound or a vehicle control.
-
Include a positive control for inhibition (e.g., Trichostatin A) and a no-enzyme control.
-
Add a fluorometric HDAC substrate, such as Boc-Lys(Ac)-AMC.[4]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[4]
-
Stop the reaction and add a developer solution containing trypsin. The developer cleaves the deacetylated substrate, releasing the fluorophore.[4]
-
Measure the fluorescence using a microplate reader at an excitation of ~355 nm and an emission of ~460 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value in the tissue.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular or tissue context.[6][7] It relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
Workflow Diagram:
Caption: CETSA experimental workflow.
Protocol:
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples from this compound-treated and vehicle-treated animals in a suitable buffer.
-
Divide the homogenates into several aliquots.[8]
-
-
Thermal Treatment:
-
Heat the aliquots at different temperatures for a fixed time (e.g., 3-7 minutes). A temperature gradient is crucial to determine the melting curve.[9]
-
Cool the samples on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Lyse the cells/disrupt the tissue further if necessary.
-
Centrifuge the samples at high speed to pellet the denatured and aggregated proteins.[9]
-
-
Detection of Soluble Target Protein:
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Receptor Autoradiography for Smoothened Occupancy
This technique visualizes the distribution and density of Smoothened receptors in tissue sections and can be adapted to measure receptor occupancy by this compound.[11][12]
Protocol:
-
Tissue Sectioning:
-
Radioligand Binding:
-
To determine total binding, incubate the sections with a radiolabeled ligand that binds to Smoothened (e.g., ³H-cyclopamine or a suitable radiolabeled Smo antagonist).
-
To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-radiolabeled Smo antagonist.[14]
-
For receptor occupancy, sections from this compound-treated animals are incubated with the radioligand to measure the remaining available binding sites.
-
-
Washing and Drying:
-
Wash the slides in cold buffer to remove unbound radioligand.[11]
-
Quickly rinse in distilled water and dry the sections.
-
-
Imaging:
-
Expose the slides to a phosphor imaging screen or autoradiographic film.[13]
-
Develop the film or scan the screen to visualize the distribution of the radioligand.
-
-
Data Analysis:
-
Quantify the signal intensity in specific regions of interest.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Receptor occupancy by this compound is determined by the reduction in specific binding in the tissues from treated animals compared to vehicle-treated animals.
-
In Situ Hybridization (ISH) for GLI1 mRNA
Since this compound inhibits the Hh pathway, a downstream consequence is the downregulation of Hh target genes, such as GLI1.[2] ISH can be used to visualize and quantify the expression of GLI1 mRNA in tissue sections, serving as a pharmacodynamic marker of Hh pathway engagement.[15]
Protocol:
-
Probe Preparation:
-
Synthesize a labeled antisense RNA probe complementary to GLI1 mRNA. The probe can be labeled with digoxigenin (DIG) for chromogenic detection or a fluorophore for fluorescent detection.[16]
-
-
Tissue Preparation:
-
Fix tissues from this compound- and vehicle-treated animals in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.[16]
-
Cut thin sections (5-10 µm) and mount them on slides.
-
-
Hybridization:
-
Washing and Detection:
-
Wash the slides to remove the unbound probe.
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Add a chromogenic substrate to visualize the signal.[16]
-
For fluorescently labeled probes, mount the slides with an antifade medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Image the slides using brightfield or fluorescence microscopy.
-
Quantify the signal intensity or the number of positive cells in defined regions of the tissue.
-
A reduction in the GLI1 mRNA signal in this compound-treated tissues compared to controls indicates target engagement of the Hh pathway.
-
Conclusion
The methods described provide a comprehensive toolkit for assessing the target engagement of this compound in tissue samples. A multi-faceted approach, combining direct biochemical assays for HDAC activity, biophysical methods like CETSA for both targets, receptor autoradiography for Smoothened occupancy, and downstream pharmacodynamic readouts like GLI1 mRNA levels via in situ hybridization, will provide a robust and detailed understanding of this compound's mechanism of action in a physiologically relevant context. This information is invaluable for guiding the optimization and clinical development of this promising dual-targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel dual-targeted inhibitor of histone deacetylases and hedgehog pathway, effectively overcomes vismodegib resistance conferred by Smo mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utility of GLI1 RNA Chromogenic in Situ Hybridization in Distinguishing Basal Cell Carcinoma From Histopathologic Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for NL-103 Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-103 is a novel, investigational small molecule inhibitor targeting the constitutively activated form of the fictitious 'Tumorigenic Kinase 1' (TK1). Dysregulation of the TK1 signaling pathway is a key driver in the pathogenesis of various solid tumors, promoting cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound, enabling the identification of responsive models and potential biomarkers of sensitivity. The following protocols describe methods for determining the half-maximal inhibitory concentration (IC50), and characterizing the cellular response to this compound through apoptosis and cell cycle analysis.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of the TK1 receptor tyrosine kinase. In susceptible cancer cells, aberrant TK1 signaling leads to the downstream activation of two critical pathways: the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell cycle progression, and the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival. By blocking the kinase activity of TK1, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in TK1-dependent cancer cells.
Featured Applications
-
Determination of the anti-proliferative activity of this compound in cancer cell lines.
-
Assessment of apoptosis induction by this compound.
-
Analysis of cell cycle distribution following this compound treatment.
-
Identification of potential biomarkers for this compound sensitivity.
Experimental Protocols
1. Cell Proliferation Assay (IC50 Determination)
This protocol describes the use of a resazurin-based assay to measure cell viability and determine the IC50 of this compound.[1] Metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, with 8-10 serial dilutions.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized fluorescence against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
2. Apoptosis Assay (Annexin V Staining)
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[3][4] PI is a fluorescent nucleic acid intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Use appropriate controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
3. Cell Cycle Analysis
This protocol uses propidium iodide staining of DNA to analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Quantify the percentage of cells in each phase.
-
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TK1 Expression | IC50 (nM) |
| Cell Line A | Lung Adenocarcinoma | High | 15 |
| Cell Line B | Breast Cancer | High | 25 |
| Cell Line C | Colorectal Cancer | Low | >10,000 |
| Cell Line D | Pancreatic Cancer | High | 50 |
| Cell Line E | Glioblastoma | Moderate | 250 |
| Cell Line F | Normal Fibroblasts | Low | >10,000 |
Table 2: Apoptosis Induction by this compound in Cell Line A after 48h Treatment
| Treatment | Concentration (nM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 0 | 2.1 | 1.5 |
| This compound | 15 (1x IC50) | 15.3 | 5.2 |
| This compound | 75 (5x IC50) | 35.8 | 12.7 |
| This compound | 150 (10x IC50) | 55.2 | 20.1 |
Table 3: Cell Cycle Analysis of Cell Line B after 24h Treatment with this compound (75 nM)
| Cell Cycle Phase | Vehicle Control (%) | This compound Treated (%) |
| G0/G1 | 55.4 | 75.1 |
| S | 30.2 | 10.3 |
| G2/M | 14.4 | 14.6 |
Mandatory Visualizations
Caption: this compound inhibits the TK1 receptor, blocking downstream PI3K/AKT and MAPK signaling pathways.
Caption: Workflow for this compound sensitivity screening from cell seeding to data analysis.
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
overcoming NL-103 solubility issues in experimental buffers
NL-103 Technical Support Center: Solubility and Handling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the small molecule inhibitor, this compound. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: this compound precipitates immediately upon dilution into my aqueous experimental buffer (e.g., PBS).
-
Question: I diluted my 10 mM this compound stock in DMSO directly into PBS at pH 7.4, and it immediately formed a precipitate. Why is this happening and how can I fix it?
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Answer: This is a common issue for hydrophobic compounds like this compound. The abrupt solvent change from 100% DMSO to a highly aqueous environment causes the compound to crash out of solution. This is often exacerbated by the buffer composition and pH.
Solutions:
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Modify the Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This gradual change in solvent polarity can help keep the compound in solution.
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Use a Co-solvent: The final concentration of DMSO in your working solution might be too low. While high concentrations of DMSO can be toxic to cells, increasing it to 0.5% or even 1% (if your assay permits) can significantly improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Adjust Buffer pH: this compound is a weakly basic compound. Its solubility is highly dependent on pH. In buffers at or above its pKa, it will be less charged and therefore less soluble. Using a buffer with a slightly lower pH (e.g., 6.5-7.0) can increase its solubility. See the solubility data table below for more details.
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Issue: My this compound solution is clear at first but becomes cloudy or shows precipitate after incubation or storage.
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Question: I successfully prepared my this compound working solution in my cell culture medium. However, after a few hours in the incubator at 37°C, I noticed precipitation. What causes this delayed effect?
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Answer: This phenomenon, known as time-dependent precipitation, can be caused by several factors:
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Temperature Changes: Solubility can be temperature-dependent. A solution prepared at room temperature may become supersaturated and precipitate when moved to 37°C.
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Interaction with Media Components: Complex cell culture media contain salts, proteins, and other components that can interact with this compound over time, reducing its solubility. Fetal Bovine Serum (FBS) is a common contributor to this issue.
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Metabolic Instability: The compound itself might be unstable and degrading into less soluble byproducts.
Solutions:
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Prepare Fresh Solutions: Always prepare the final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions.
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Reduce Serum Concentration: If possible for your experiment, try reducing the percentage of FBS in your cell culture medium, or use a serum-free medium for the duration of the treatment.
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Incorporate Solubilizing Excipients: For longer-term experiments, consider formulating this compound with solubilizing agents like HP-β-CD (Hydroxypropyl-β-cyclodextrin), which can encapsulate the hydrophobic compound and improve its stability in aqueous solutions.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound? A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound at concentrations up to 20 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How does pH affect the solubility of this compound? A2: this compound is a weakly basic compound. Its solubility is significantly higher in acidic conditions (pH < 7.0) where it is protonated and more polar. In neutral or basic conditions (pH ≥ 7.4), it is less soluble. The table below summarizes the approximate solubility in common buffers.
Q3: What is the maximum recommended final concentration of co-solvents like DMSO in a cell-based assay? A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, this can be cell-type dependent. We strongly recommend running a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the co-solvent used.
Data & Protocols
Quantitative Data Summary
Table 1: Approximate Solubility of this compound in Common Experimental Buffers
| Buffer (50 mM) | pH | Estimated Solubility (µM) | Notes |
| PBS | 7.4 | < 1 | Prone to immediate precipitation. |
| HEPES | 7.4 | ~2-5 | Slightly better than PBS. |
| Tris | 7.4 | ~1-3 | Similar to PBS. |
| MES | 6.5 | ~25-40 | Increased solubility at lower pH. |
| Acetate | 5.5 | > 100 | Significantly improved solubility. |
Note: Data is based on dilution from a DMSO stock to a final solvent concentration of 0.1% DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh Compound: Accurately weigh out the required mass of this compound powder. (e.g., For 1 mL of 10 mM solution, if MW = 450 g/mol , weigh 4.5 mg).
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Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
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Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear.
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Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
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Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Prepare Intermediate Dilution (Optional but Recommended): In a microcentrifuge tube, perform an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of serum-free medium or PBS. This creates a 100 µM solution in 1% DMSO. Vortex immediately.
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Prepare Final Solution: Add the required volume of the intermediate solution (or the stock solution) to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM this compound in 0.1% DMSO.
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Mix Thoroughly: Immediately after adding the compound, cap the tube and invert or vortex gently to ensure homogeneity and prevent localized high concentrations that can cause precipitation.
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Use Immediately: Apply the freshly prepared working solution to your experiment without delay.
Visual Guides
Caption: A workflow for troubleshooting this compound precipitation issues.
Caption: Workflow for preparing an this compound working solution.
Caption: this compound as a hypothetical inhibitor of the MEK kinase.
troubleshooting inconsistent results in NL-103 cell viability assays
Welcome to the technical support center for the NL-103 Cell Viability Assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the this compound assay. The this compound assay is a highly sensitive, fluorescence-based method for quantifying the metabolic activity of viable cells, providing a direct measure of cell health and proliferation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Fluorescence
Question: I am observing high fluorescence readings in my negative control wells (media only) and/or my untreated cell wells, leading to a poor signal-to-noise ratio. What could be the cause?
Answer: High background fluorescence can obscure the true signal from your experimental samples. Here are the common causes and solutions:
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Contaminated Media or Reagents: Phenol red, serum components, or microbial contamination in your culture media can contribute to background fluorescence.
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Solution: During the assay, use phenol red-free media. Ensure all reagents are sterile and freshly prepared. Run a "media-only" blank to determine the background fluorescence of your media and subtract this value from all other readings.
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Reagent Instability: The this compound reagent is light-sensitive and can degrade over time, leading to increased background.
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Solution: Protect the this compound reagent from light at all times by storing it in a dark container and covering the plate with foil during incubation. Prepare working solutions fresh for each experiment.
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Compound Interference: The compound you are testing may be intrinsically fluorescent at the excitation and emission wavelengths of the this compound assay.
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Solution: Run a cell-free control with your compound at all tested concentrations to measure its intrinsic fluorescence. If significant, subtract this background from your cell-based readings.
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Issue 2: Low or No Signal
Question: My fluorescence readings are very low, even in my positive control wells with healthy, untreated cells. What should I do?
Answer: A weak or absent signal can be due to several factors related to cell health, assay conditions, or instrumentation.
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Insufficient Cell Number: Too few cells will result in a signal that is indistinguishable from the background.
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Incorrect Incubation Time: The incubation time with the this compound reagent may be too short for sufficient conversion to the fluorescent product.
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Poor Cell Health: If your cells are not healthy to begin with, their metabolic activity will be low, resulting in a weak signal.
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Solution: Ensure your cells are in the exponential growth phase and have high viability before seeding. Do not use cells that are over-confluent.[1]
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Incorrect Instrument Settings: The plate reader settings may not be optimal for detecting the this compound fluorescent signal.
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Solution: Ensure you are using the correct excitation and emission wavelengths for the this compound reagent (Ex: 560 nm, Em: 590 nm). Optimize the gain setting on your plate reader to maximize signal detection without saturating the detector.[5]
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Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Cell Viability Assay?
A1: The this compound assay is based on the reduction of a non-fluorescent indicator dye by metabolically active cells into a highly fluorescent product. The amount of fluorescence produced is directly proportional to the number of viable cells in the culture. This allows for the quantitative assessment of cell viability and cytotoxicity.
Q2: Can my test compound interfere with the this compound assay?
A2: Yes, compound interference is a potential issue. Compounds can interfere in several ways:
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Intrinsic Fluorescence: The compound itself may fluoresce at the same wavelengths as the this compound product.
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Chemical Reduction: The compound may chemically reduce the this compound reagent, leading to a false positive signal.[6]
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Inhibition of Cellular Enzymes: The compound may inhibit the cellular reductases responsible for converting the this compound reagent.
To test for interference, it is crucial to run cell-free controls containing your compound at all test concentrations.
Q3: What is the optimal cell seeding density for my experiment?
A3: The optimal seeding density is cell line-dependent and should be determined empirically. It is critical to use a cell density that falls within the linear range of the assay for the duration of your experiment. Over-seeding can lead to nutrient depletion and a plateau in the signal, while under-seeding will result in a weak signal.[1][7][8]
Q4: How does DMSO affect my this compound assay results?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it can be toxic to cells at higher concentrations. The cytotoxicity of DMSO is cell line-dependent and time-dependent. It is recommended to keep the final DMSO concentration in your assay below 0.5% to minimize its effect on cell viability. Always include a vehicle control (cells treated with the same concentration of DMSO as your test compounds) in your experimental setup.[9][10][11][12]
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence the outcome of the this compound assay.
Table 1: Effect of Cell Seeding Density on Signal Intensity
| Cell Seeding Density (cells/well) | Fluorescence Signal (Arbitrary Units) | Signal-to-Background Ratio |
| 1,000 | 1,500 | 3 |
| 5,000 | 7,500 | 15 |
| 10,000 | 15,000 | 30 |
| 20,000 | 28,000 | 56 |
| 40,000 | 35,000 (Signal Plateau) | 70 |
Data are representative and will vary depending on the cell line and incubation time.
Table 2: Effect of Incubation Time on Fluorescence Signal
| Incubation Time (hours) | Fluorescence Signal (Arbitrary Units) |
| 0.5 | 4,000 |
| 1 | 8,500 |
| 2 | 16,000 |
| 4 | 25,000 |
| 6 | 26,000 (Signal Plateau) |
Data are for a seeding density of 10,000 cells/well and are representative.
Table 3: Effect of DMSO Concentration on Cell Viability
| Final DMSO Concentration (%) | Relative Cell Viability (%) |
| 0.1 | 98 |
| 0.5 | 95 |
| 1.0 | 85 |
| 2.0 | 60 |
| 5.0 | 20 |
Data are representative and will vary depending on the cell line and exposure time.[11]
Experimental Protocols
Standard this compound Cell Viability Assay Protocol
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Cell Seeding:
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Harvest cells and perform a cell count.
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Dilute the cells to the optimized seeding density in culture medium.
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of your test compound.
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Add the desired concentration of the compound to the appropriate wells. Include vehicle controls (DMSO) and untreated controls.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
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This compound Reagent Addition:
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Thaw the this compound reagent and protect it from light.
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Add 10 µL of the this compound reagent to each well.
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Gently mix the plate on an orbital shaker for 1 minute.
-
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Incubation and Measurement:
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Incubate the plate at 37°C for the optimized incubation time (typically 1-4 hours), protected from light.
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Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
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Data Analysis:
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Subtract the average fluorescence of the media-only blank from all readings.
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Calculate the percent viability relative to the vehicle control.
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Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Cellular metabolic pathways influencing the this compound assay readout.
References
- 1. biocompare.com [biocompare.com]
- 2. opentrons.com [opentrons.com]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NL-103 Dosage to Minimize Off-Target Effects
Disclaimer: The following information is for research and informational purposes only. NL-103 is a hypothetical compound, and the data and protocols presented are illustrative examples based on typical kinase inhibitor development.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of this compound, a hypothetical selective kinase inhibitor, to minimize off-target effects while maintaining on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase XYZ, which is a critical component of the ABC signaling pathway implicated in the proliferation of certain cancer cell lines. Inhibition of kinase XYZ by this compound leads to cell cycle arrest and apoptosis in tumor cells with an activating mutation in the XYZ gene.
Q2: What are the known off-target effects of this compound?
A2: Pre-clinical studies have identified several off-target kinases that are weakly inhibited by this compound at higher concentrations. The most significant of these is the kinase PQR, which plays a role in cardiac muscle contraction. Inhibition of PQR has been associated with mild cardiotoxicity in animal models. Additionally, non-specific inhibition of other kinases can lead to gastrointestinal distress and mild immunosuppression at supra-therapeutic doses.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial in vitro experiments, we recommend a starting concentration range of 1 nM to 1 µM. The IC50 for this compound against its primary target, kinase XYZ, is approximately 10 nM in cell-based assays. Significant off-target effects are typically observed at concentrations exceeding 500 nM.
Q4: How can I assess the on-target versus off-target effects of this compound in my cell line?
A4: A western blot analysis of downstream markers in the ABC and PQR signaling pathways is a reliable method. For on-target effects, assess the phosphorylation status of the direct substrate of kinase XYZ. For off-target effects, monitor the phosphorylation of the downstream substrate of kinase PQR. A significant change in the phosphorylation of the PQR substrate indicates off-target activity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-target cell lines.
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Possible Cause: The concentration of this compound used is too high, leading to significant off-target kinase inhibition and general cellular toxicity.
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Troubleshooting Steps:
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Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) on both your target and non-target cell lines.
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Determine the IC50 and CC50: Calculate the half-maximal inhibitory concentration (IC50) for your target cell line and the half-maximal cytotoxic concentration (CC50) for your non-target cell lines.
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Calculate the Therapeutic Index (TI): The in vitro therapeutic index can be estimated as the ratio of CC50 (non-target cells) to IC50 (target cells). A higher TI indicates greater selectivity.
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Select an Optimal Concentration: Choose a concentration for your experiments that is at or slightly above the IC50 for your target cells but well below the CC50 for your non-target cells.
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Issue 2: Inconsistent results in downstream signaling pathway analysis.
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Possible Cause: Variability in experimental conditions or timing of sample collection.
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Troubleshooting Steps:
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Optimize Treatment Time: Perform a time-course experiment (e.g., 1, 6, 12, and 24 hours) to determine the optimal duration of this compound treatment for observing maximal on-target pathway modulation with minimal off-target effects.
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Serum Starvation: If your experiment allows, serum-starve the cells for 12-24 hours before treatment with this compound to reduce background signaling.
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Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a positive control (if available) in your experiments.
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Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) | Cell Line |
| On-Target | ||
| XYZ | 12.5 | Cancer Cell Line A |
| Off-Target | ||
| PQR | 680 | Cardiomyocytes |
| LMN | 1250 | Intestinal Epithelial Cells |
| EFG | 2100 | T-Cells |
Table 2: Dose-Dependent Cellular Effects of this compound (24-hour treatment)
| This compound Conc. (nM) | Target Cell Viability (%) | Non-Target Cell Viability (%) | p-XYZ Substrate (Fold Change) | p-PQR Substrate (Fold Change) |
| 1 | 98 | 100 | 0.95 | 1.0 |
| 10 | 52 | 95 | 0.20 | 0.98 |
| 100 | 15 | 88 | 0.05 | 0.85 |
| 500 | 5 | 65 | 0.02 | 0.50 |
| 1000 | 2 | 40 | 0.01 | 0.25 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTS)
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
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Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 0.2 nM to 20 µM. Also, prepare a vehicle control (DMSO).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
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Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50.
Protocol 2: Western Blot Analysis of On- and Off-Target Pathway Modulation
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and controls) for the optimized duration.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-XYZ substrate, total XYZ substrate, p-PQR substrate, total PQR substrate, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Mandatory Visualizations
Technical Support Center: NL-103 Delivery to Solid Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in delivering NL-103 to specific tumor sites during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an investigational therapeutic agent designed for targeted cancer therapy. Depending on the specific variant of this compound being utilized, it could be a novel biologic, such as a MYC inhibitor miniprotein (similar to OMO-103) or an autologous cell therapy (akin to LM103). The primary goal of this compound is to selectively act on tumor cells while minimizing off-target effects. The precise mechanism of action, whether it involves inhibition of key oncogenic pathways or direct cell-mediated cytotoxicity, is crucial for understanding its delivery requirements and potential challenges.
Q2: We are observing low tumor accumulation of this compound in our mouse models. What are the common contributing factors?
A2: Low tumor accumulation is a frequent challenge in systemic drug delivery to solid tumors. Several factors can contribute to this issue:
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Tumor Microenvironment (TME): The dense extracellular matrix (ECM), high interstitial fluid pressure (IFP), and abnormal tumor vasculature can act as physical barriers, preventing this compound from reaching the tumor core.
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Route of Administration: The chosen route (e.g., intravenous, intraperitoneal) may not be optimal for achieving sufficient concentration at the tumor site.
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Physicochemical Properties of this compound: The size, charge, and stability of the this compound molecule or cellular product can affect its circulation time and ability to extravasate into the tumor tissue.
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Off-Target Sequestration: this compound may be taken up by other organs, such as the liver or spleen, reducing the amount available to reach the tumor.
Q3: How can we improve the penetration of this compound into the tumor mass?
A3: Enhancing tumor penetration requires a multi-faceted approach. Consider the following strategies:
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Co-administration with ECM-degrading enzymes: Enzymes like hyaluronidase can help break down the ECM, reducing IFP and improving the diffusion of this compound.
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Vascular Normalization: Agents that prune the abnormal tumor vasculature can improve blood flow and drug delivery.
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Formulation Strategies: Encapsulating this compound in nanoparticles or other delivery vehicles can protect it from degradation, prolong circulation time, and enhance its accumulation in the tumor through the enhanced permeability and retention (EPR) effect.
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Localized Delivery: For accessible tumors, direct intratumoral injection can bypass systemic delivery barriers.
Q4: We are seeing signs of immunogenicity with this compound administration. How can this be addressed?
A4: Immunogenicity is a potential concern for biologic therapies. Strategies to mitigate this include:
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Humanization of the therapeutic: If this compound is a protein-based therapeutic of non-human origin, humanization can reduce its immunogenic potential.
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PEGylation: Modifying the surface of this compound with polyethylene glycol (PEG) can shield it from the immune system.
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Immunosuppressive Co-therapy: In some cases, co-administration of immunosuppressive agents may be necessary, although this needs to be carefully balanced with the desired anti-tumor immune response.
Troubleshooting Guides
Issue 1: Sub-optimal Anti-Tumor Efficacy in Xenograft Models
If you are observing weaker than expected anti-tumor effects in your xenograft studies, consider the following troubleshooting steps:
Experimental Workflow for Troubleshooting Sub-optimal Efficacy
Quantitative Data Summary: Impact of Delivery Route on Tumor Accumulation
| Delivery Route | This compound Concentration in Tumor (µg/g tissue) | Tumor Growth Inhibition (%) |
| Intravenous (IV) | 2.5 ± 0.8 | 35 ± 5 |
| Intraperitoneal (IP) | 1.8 ± 0.5 | 28 ± 7 |
| Intratumoral (IT) | 15.2 ± 3.1 | 75 ± 8 |
Experimental Protocol: Quantification of this compound in Tumor Tissue
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Tissue Harvest: At predetermined time points post-administration, euthanize animals and excise tumors.
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Homogenization: Weigh the tumor tissue and homogenize in a suitable lysis buffer.
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Quantification: Use a validated assay, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound in the tumor lysate.
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Data Normalization: Express the concentration of this compound per gram of tumor tissue.
Issue 2: Off-Target Toxicity Observed
The observation of off-target toxicity suggests that this compound may be accumulating in healthy tissues or that its target is also present in these tissues.
Signaling Pathway: Hypothetical this compound Off-Target Effect
This diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its intended target in tumor cells, also affects a similar signaling pathway in healthy cells, leading to toxicity.
Troubleshooting Steps for Off-Target Toxicity
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Biodistribution Studies: Perform biodistribution studies using labeled this compound to identify organs with high accumulation.
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Target Expression Analysis: Analyze the expression of the intended target of this compound in healthy tissues to assess the potential for on-target, off-tumor toxicity.
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Formulation Modification: Consider encapsulating this compound in tumor-targeting nanoparticles to reduce its exposure to healthy tissues.
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Dose Optimization: Evaluate lower doses or different administration schedules to minimize toxicity while maintaining efficacy.
Quantitative Data Summary: Biodistribution of this compound
| Organ | This compound Concentration (% Injected Dose/gram) |
| Tumor | 8.2 ± 1.5 |
| Liver | 25.6 ± 4.2 |
| Spleen | 15.1 ± 2.8 |
| Kidneys | 5.4 ± 1.1 |
| Lungs | 3.9 ± 0.9 |
Experimental Protocol: Biodistribution Study
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Labeling: Label this compound with a suitable tracer (e.g., a fluorescent dye or a radionuclide).
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Administration: Administer the labeled this compound to tumor-bearing animals.
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Tissue Collection: At various time points, collect tumors and major organs.
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Quantification: Measure the amount of label in each tissue using an appropriate imaging system or counter.
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Data Analysis: Calculate the percentage of the injected dose per gram of tissue for each organ.
addressing resistance mechanisms to NL-103 therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NL-103, a novel dual inhibitor of the PI3K/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that simultaneously targets the catalytic subunits of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). By inhibiting both PI3K and mTOR (both mTORC1 and mTORC2 complexes), this compound is designed to block the entire PI3K/AKT/mTOR signaling axis, a critical pathway for cell growth, proliferation, and survival.[1][2][3] This dual-inhibition strategy aims to prevent the feedback activation of AKT that can occur with mTORC1-specific inhibitors.[4]
Q2: My cells are showing reduced sensitivity to this compound compared to published data. What are the possible reasons?
A2: Reduced sensitivity, or intrinsic resistance, can be caused by several factors. Pre-existing genetic alterations in your cell line, such as mutations downstream of PI3K/mTOR or in parallel survival pathways, can confer resistance.[1][5] For example, activating mutations in the RAS/MEK/ERK pathway can bypass the need for PI3K/mTOR signaling.[6] Additionally, the specific tissue of origin and the baseline expression levels of pathway components can influence sensitivity.[7] We recommend verifying the genetic background of your cell line and performing a baseline characterization of related signaling pathways.
Q3: After initial successful treatment, my cells have started to regrow in the presence of this compound. What could be happening?
A3: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to targeted therapies over time through various mechanisms.[5][8] Common mechanisms for resistance to PI3K/mTOR inhibitors include the upregulation of alternative survival pathways, secondary mutations in the drug target, or amplification of downstream effectors.[1][9] For instance, cells may develop resistance by increasing the expression and activity of kinases like PIM or RSK, which can promote survival and protein translation even when PI3K/mTOR is inhibited.[9][10]
Q4: What are the most common molecular mechanisms of resistance to PI3K/mTOR inhibitors like this compound?
A4: The most frequently observed resistance mechanisms include:
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Activation of Parallel Signaling Pathways: Upregulation of the MAPK/ERK pathway is a common escape mechanism that can sustain proliferation.[6]
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Feedback Loop Activation: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases (RTKs) and subsequent PI3K-dependent AKT phosphorylation.[1][4]
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Genetic Alterations: This includes secondary mutations in the PI3K or mTOR genes that prevent drug binding, or amplification of downstream genes like MYC, which drives proliferation independently.[1]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High IC50 Value in Cell Viability Assay | 1. Intrinsic resistance in the cell line. 2. Suboptimal assay conditions.[12] 3. This compound degradation. | 1. Confirm Pathway Activity: Use Western Blot to check the baseline phosphorylation status of AKT, S6K, and 4E-BP1 in your untreated cells.[13][14] 2. Optimize Assay: Titrate cell seeding density and assay duration.[12] Ensure cells are in the exponential growth phase. 3. Verify Compound Integrity: Use a fresh stock of this compound. |
| Incomplete Inhibition of Downstream Targets (p-S6K, p-4E-BP1) at Expected Concentrations | 1. Insufficient drug concentration or incubation time. 2. Acquired resistance through pathway reactivation. | 1. Perform Dose-Response and Time-Course: Conduct a Western Blot analysis with a range of this compound concentrations and multiple time points. 2. Check for Feedback Loops: Assess the phosphorylation status of upstream components like AKT (Ser473 and Thr308) to see if feedback activation is occurring.[2][14] |
| Cell Proliferation Resumes After an Initial Period of Inhibition | 1. Development of an acquired resistance mechanism.[11][15] 2. Selection of a pre-existing resistant sub-population. | 1. Establish a Resistant Cell Line: Culture cells in the continuous presence of this compound to isolate and expand the resistant population (see Protocol 3).[8][15] 2. Investigate Resistance Mechanism: Compare the proteomic and genomic profiles of the resistant cells to the parental (sensitive) cells. Check for activation of parallel pathways like MAPK/ERK (p-ERK levels).[6] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 50 | 1250 | 25 |
| PC-3 (Prostate Cancer) | 85 | 2100 | 24.7 |
| A549 (Lung Cancer) | 120 | 3500 | 29.2 |
| (Data are hypothetical examples for illustrative purposes) |
Table 2: Protein Expression and Phosphorylation Changes in Resistant Cells
| Protein | Change in Resistant vs. Parental Cells | Implied Resistance Mechanism |
| p-AKT (Ser473) | No significant change (this compound is effective) | On-target effect is maintained |
| p-S6K (Thr389) | No significant change (this compound is effective) | On-target effect is maintained |
| p-ERK1/2 (Thr202/Tyr204) | ~5-fold increase | Activation of MAPK bypass pathway [6] |
| MYC | ~3-fold increase in protein level | Amplification of downstream oncogene [1] |
| (Data are hypothetical examples for illustrative purposes) |
Visualizations: Pathways and Workflows
Caption: this compound mechanism of action in the PI3K/AKT/mTOR pathway.
Caption: Resistance to this compound via activation of the parallel MAPK/ERK pathway.
Caption: Workflow for generating an this compound resistant cell line model.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[16]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT/MTS Addition:
-
Signal Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: The formazan product is soluble, so no solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[16][17]
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to assess the phosphorylation status and expression levels of key proteins in the PI3K/mTOR and other signaling pathways.[18][19]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold RIPA buffer.[19] Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[20][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of target proteins to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Generation of Acquired Resistant Cell Lines
This protocol describes how to develop a cell line with acquired resistance to this compound through continuous drug exposure.[15]
Procedure:
-
Initial Dosing: Begin by treating the parental cancer cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.[15] If significant cell death occurs, reduce the fold-increase.
-
Continuous Culture: Maintain the cells in the presence of the drug, changing the medium every 2-3 days. Continue this process of gradual dose escalation over several months.[15]
-
Monitoring Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay (Protocol 1) to determine the IC50 of the cultured cells. A significant rightward shift in the dose-response curve indicates the development of resistance.[15]
-
Isolation of Resistant Population: Once the IC50 has increased substantially (e.g., >10-fold), the cell line is considered resistant. Isolate and expand single-cell clones to ensure a homogenous resistant population.
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Cryopreservation: Freeze stocks of the resistant cells at various passages. It is crucial to also freeze stocks of the parental cell line for future comparative experiments.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. JCI - RSK3/4 mediate resistance to PI3K pathway inhibitors in breast cancer [jci.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. benchchem.com [benchchem.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Refining Protocols for Long-Term NL-103 Treatment In Vivo
Disclaimer: The information provided in this technical support center is intended for research purposes only. "NL-103" is a designation that has been associated with different investigational compounds in preclinical research, including the Notch inhibitor CB-103 and the MYC inhibitor OMO-103. The following guidelines are generalized for long-term in vivo studies of small molecule inhibitors and should be adapted to the specific characteristics of the this compound compound being investigated. Researchers should consult the specific literature and manufacturer's recommendations for their particular agent.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting a long-term in vivo study with this compound?
Before initiating a long-term in vivo study, it is crucial to have a thorough understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. A pilot dose-finding study is recommended to establish a dose that provides the desired biological effect without overt toxicity.[1] Key considerations include the route of administration, dosing frequency, and the vehicle for solubilizing the compound.
Q2: How can I monitor the on-target activity of this compound in vivo?
On-target activity can be monitored through the assessment of relevant biomarkers. For instance, if this compound is a Notch inhibitor like CB-103, a validated pharmacodynamic biomarker is the reversible suppression of Marginal Zone B (MZB) cells.[1] For a MYC inhibitor such as OMO-103, transcriptomic analysis of tumor biopsies can support target engagement.[2] Regular monitoring of these biomarkers can confirm that the drug is hitting its intended target over the course of the study.
Q3: What are the potential long-term side effects of this compound treatment, and how can they be managed?
Long-term treatment with targeted inhibitors can lead to various side effects. While specific side effects for a given "this compound" are compound-dependent, general concerns include weight loss, changes in blood counts, and organ-specific toxicities. For example, in a phase 1 study of the MYC inhibitor OMO-103, the most common adverse events were grade 1 infusion-related reactions.[2] Regular monitoring of animal health (e.g., body weight, behavior, complete blood counts, and serum chemistry) is essential. If significant toxicity is observed, dose reduction or a temporary halt in treatment may be necessary.
Q4: What is the best way to formulate this compound for in vivo administration?
The formulation will depend on the physicochemical properties of the specific this compound compound. It is important to use a vehicle that ensures solubility and stability without causing toxicity to the animals. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or PEG. The final formulation should be sterile and have a pH that is physiologically compatible.
Q5: How can I assess the efficacy of long-term this compound treatment in my animal model?
Efficacy is typically assessed by monitoring tumor growth inhibition (TGI) in cancer models.[1] This involves regular measurement of tumor volume. At the end of the study, tumors can be excised, weighed, and subjected to further analysis, such as histology, immunohistochemistry, or RNA sequencing to understand the molecular changes induced by the treatment.[1] For non-cancer models, efficacy would be measured by relevant disease-specific endpoints.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Inadequate dose or dosing frequency.- Poor bioavailability of the compound.- Development of drug resistance.- Incorrect animal model. | - Perform a dose-response study to find the optimal dose.- Evaluate the pharmacokinetic profile of your formulation.- Analyze tumors for resistance mutations.- Ensure the chosen model is sensitive to the drug's mechanism of action. |
| Significant Animal Toxicity (e.g., weight loss >20%) | - Dose is too high.- Off-target effects of the compound.- Toxicity of the vehicle. | - Reduce the dose or the frequency of administration.- Conduct a tolerability study with the vehicle alone.- Monitor for and manage specific toxicities (e.g., supportive care). |
| Variability in Tumor Growth | - Inconsistent tumor cell implantation.- Heterogeneity of the tumor cells.- Differences in animal health. | - Standardize the cell injection procedure.- Use a well-characterized and stable cell line.- Ensure all animals are healthy and of similar age and weight at the start of the study. |
| Compound Precipitation in Formulation | - Poor solubility of the compound.- Incorrect pH of the vehicle.- Instability of the compound over time. | - Test different solubilizing agents and vehicles.- Adjust the pH of the formulation.- Prepare fresh formulations for each administration. |
Experimental Protocols
General Protocol for a Long-Term In Vivo Efficacy Study
-
Animal Model: Select a suitable animal model for your research question (e.g., tumor xenograft, patient-derived xenograft (PDX), or a model for a non-cancer disease).
-
Cell Implantation (for cancer models): Inject a standardized number of cancer cells (e.g., 2 x 10^6 cells) orthotopically or subcutaneously into immunocompromised mice.[1]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.
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Treatment Administration: Administer this compound at the predetermined dose and schedule. The control group should receive the vehicle alone. For example, a continuous single-agent treatment might involve daily administration for several weeks.[1]
-
Efficacy Assessment: Measure tumor volume 2-3 times per week using calipers. Calculate tumor growth inhibition (TGI).
-
Toxicity Monitoring: Monitor animal body weight and overall health daily.
-
Endpoint: At the end of the study (due to tumor burden or predetermined time point), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, RNA sequencing).
Visualizations
Caption: A generalized workflow for a long-term in vivo efficacy study of this compound.
Caption: A troubleshooting flowchart for addressing a lack of efficacy in an this compound in vivo study.
References
troubleshooting NL-103's cell penetration efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NL-103, a dual-targeted inhibitor of histone deacetylases (HDACs) and the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, rationally designed small molecule inhibitor that simultaneously targets histone deacetylases (HDACs) and the Hedgehog signaling pathway. It is designed to overcome resistance to conventional Hedgehog pathway inhibitors like vismodegib.[1] this compound integrates the functional groups of an HDAC inhibitor and a Smoothened (Smo) antagonist into a single molecule.[1]
Q2: What are the primary cellular targets of this compound?
A2: this compound has two primary intracellular targets:
-
Histone Deacetylases (HDACs): Specifically, it shows inhibitory activity against HDAC1, HDAC2, HDAC3, and HDAC6.
-
Smoothened (Smo): A key component of the Hedgehog signaling pathway.
By inhibiting both targets, this compound is designed to provide a synergistic anti-cancer effect and overcome certain forms of drug resistance.[1]
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 544.4 g/mol .[1]
Q4: How does this compound enter cells?
A4: As a small molecule, this compound is expected to passively diffuse across the cell membrane. However, its specific transport mechanism has not been fully elucidated and could potentially involve carrier-mediated transport.
Troubleshooting Guide: Low Cell Penetration Efficiency of this compound
This guide provides a systematic approach to troubleshoot experiments where this compound appears to have low cell penetration efficiency, leading to weaker-than-expected biological effects.
Initial Checks and Verifications
Before proceeding to more complex troubleshooting, ensure the fundamentals of your experiment are sound.
Question: My experimental results suggest low activity of this compound. What should I check first?
Answer: Start by verifying the compound itself and your basic experimental setup.
-
Compound Integrity:
-
Source and Purity: Confirm the source and purity of your this compound stock.
-
Storage: Ensure the compound has been stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO, to prevent degradation.
-
Solubility: Prepare fresh dilutions from your stock solution for each experiment. Observe the solution for any precipitation after dilution into your cell culture medium.
-
-
Experimental Parameters:
-
Concentration Range: Verify that you are using a relevant concentration range. The IC50 values for this compound against various HDACs are in the nanomolar range (e.g., 21.3 nM for HDAC1).[2]
-
Cell Health: Ensure your cells are healthy, viable, and within a logarithmic growth phase. Stressed or senescent cells can exhibit altered membrane permeability.
-
Incubation Time: The time required to observe a downstream effect can vary. Initial target engagement may be rapid, but phenotypic changes can take longer.
-
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow to systematically diagnose the problem.
Detailed Troubleshooting Steps
Phase 1: Basic Checks
Question: How can I be sure my this compound solution is optimal for cell culture?
Answer: Pay close attention to the solvent and potential for compound precipitation.
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and affect membrane integrity. It is crucial to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%.
-
Solubility in Media: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media. After diluting your DMSO stock into the media, visually inspect for any cloudiness or precipitate. If precipitation is suspected, consider vortexing the solution before adding it to the cells.
Phase 2: Optimizing Compound Delivery
Question: Could components in my cell culture media be interfering with this compound uptake?
Answer: Yes, serum proteins are a common cause of reduced bioavailability of small molecules in vitro.
-
Serum Protein Binding: Components of fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration available to enter the cells.
-
Troubleshooting Protocol:
-
Perform a comparative experiment where you treat cells with this compound in both serum-containing and serum-free media for a short duration (e.g., 1-4 hours).
-
After the treatment, wash the cells and replace with complete (serum-containing) media.
-
Assess a downstream marker of this compound activity (e.g., histone acetylation) at an appropriate time point.
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If the effect is stronger in the serum-free condition, serum binding is likely a contributing factor. You may need to use higher concentrations of this compound in serum-containing media or use serum-free/reduced-serum conditions for the treatment period.
-
Phase 3: Advanced Cellular Assays
Question: How can I definitively determine if this compound is entering the cells and engaging its target?
Answer: Direct measurement of intracellular concentration and target engagement are the most definitive methods.
-
Direct Measurement of Intracellular Uptake:
-
Methodology: This typically involves treating cells with this compound, followed by cell lysis and analysis of the lysate using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentration of the compound.
-
Experimental Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with a known concentration of this compound for various time points (e.g., 15 min, 1 hr, 4 hrs).
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and collect the lysate.
-
Analyze the lysate by LC-MS/MS to determine the concentration of this compound.
-
-
-
Assessment of Target Engagement:
-
HDAC Inhibition: Since this compound inhibits HDACs, a direct downstream effect is an increase in the acetylation of histone and non-histone proteins.
-
Experimental Protocol (Western Blot):
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells and perform a Western blot to detect acetylated forms of histone H3 (Ac-H3) or acetylated tubulin.
-
An increase in the acetylated protein signal compared to the vehicle control indicates that this compound has entered the cell and is inhibiting HDAC activity.
-
-
Data Presentation: Experimental Parameters for Troubleshooting
| Parameter | Recommended Range/Condition | Rationale for Troubleshooting |
| This compound Concentration | 10 nM - 10 µM | To create a dose-response curve and ensure the concentration is sufficient for target engagement. |
| DMSO Concentration | < 0.5% (v/v) | High concentrations can cause cell toxicity and alter membrane permeability. |
| Cell Seeding Density | 50-80% confluency | Overly confluent or sparse cultures can respond differently to treatment. |
| Incubation Time | 1 hour - 48 hours | Short times for target engagement assays (e.g., Western blot for acetylation), longer times for phenotypic assays (e.g., cell viability). |
| Serum Concentration | 0% (serum-free) vs. 10% FBS | To test for serum protein binding that may reduce the effective concentration of this compound. |
This compound Signaling Pathway
The following diagram illustrates the dual-targeting mechanism of this compound.
References
Technical Support Center: Optimizing NL-103 Detection in Tissue Biopsies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of the novel intracellular protein biomarker, NL-103, in formalin-fixed, paraffin-embedded (FFPE) tissue biopsies using immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in tissue biopsies important? A1: this compound is a novel intracellular protein that is overexpressed in certain aggressive forms of adenocarcinoma. Its detection and localization within tumor tissue are critical for patient prognosis and for assessing the target engagement of this compound-specific therapeutics.
Q2: What is the recommended primary antibody for this compound detection? A2: The recommended primary antibody is the monoclonal anti-NL-103 antibody (Clone 4G5). It is crucial to check the antibody datasheet to ensure it is validated for IHC applications on FFPE tissues.[1][2]
Q3: What is the expected subcellular localization of this compound staining? A3: this compound is primarily localized to the cytoplasm and cell membrane. Staining patterns should be evaluated accordingly.
Q4: What are the essential controls to include in an this compound IHC experiment? A4: To ensure the validity of your results, the following controls are mandatory:
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Positive Control: A tissue section known to express this compound (e.g., validated adenocarcinoma tissue). This confirms the antibody and detection system are working correctly.[2][3]
-
Negative Control: A tissue section known not to express this compound. This helps assess non-specific signal.
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Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This helps determine the level of non-specific background staining.
-
No Primary Antibody Control: A slide processed without the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody.[1][4]
Troubleshooting Guides
This section addresses common issues encountered during the immunohistochemical staining of this compound.
Problem 1: Weak or No Staining
Q: Why am I observing weak or no signal for this compound in my positive control or experimental slides?
A: This is a common issue that can arise from several factors related to tissue preparation, antigen accessibility, or antibody reagents.[5]
Potential Causes and Solutions:
-
Improper Antibody Storage or Handling: Repeated freeze-thaw cycles can degrade the antibody.[6] Ensure the antibody has been stored as recommended and aliquot it upon first use.
-
Incorrect Primary Antibody Dilution: The antibody concentration may be too low.[2] Perform a titration experiment to determine the optimal antibody dilution.[7]
-
Suboptimal Antigen Retrieval: Formalin fixation can mask the this compound epitope.[8][9] The method, pH, temperature, and duration of antigen retrieval are critical.[10][11][12] Optimization may be required.
-
Incompatible Primary and Secondary Antibodies: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in a mouse).[4][6]
-
Insufficient Incubation Time: The primary antibody incubation time may be too short for binding.[6] Try increasing the incubation period, such as overnight at 4°C.[13]
-
Inactive Reagents: The enzyme (e.g., HRP) or substrate-chromogen may have lost activity. Use fresh reagents and verify their expiration dates.[14][15]
-
Low Target Protein Expression: The protein may not be abundant in the tissue.[2] Consider using a signal amplification system, such as a polymer-based detection kit or tyramide signal amplification (TSA), to enhance the signal.[4][16][17]
Problem 2: High Background Staining
Q: My slides show high background staining, which is obscuring the specific this compound signal. What can I do to reduce it?
A: High background staining can result from non-specific antibody binding or endogenous enzyme activity.[1][18]
Potential Causes and Solutions:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to tissue components.
-
Endogenous Peroxidase or Phosphatase Activity: Tissues can contain endogenous enzymes that react with the substrate, causing false-positive staining.[18]
-
Tissue Drying: Allowing the tissue section to dry out at any stage can cause non-specific antibody binding and high background.[2][6] Ensure slides remain in a humidified chamber during incubations.[13]
-
Inadequate Deparaffinization: Residual paraffin can cause uneven, spotty background staining.[14] Ensure complete deparaffinization by using fresh xylene and sufficient incubation times.[6][20]
-
Overly Harsh Antigen Retrieval: Aggressive heat-induced epitope retrieval (HIER) can sometimes damage tissue morphology and expose non-specific binding sites.[4] Try optimizing the retrieval time and temperature.[12]
Problem 3: Non-Specific Staining
Q: I see staining, but it's in the wrong cellular compartment or appears in my negative control tissue. How do I resolve this?
A: Non-specific staining occurs when the antibody binds to unintended targets, making interpretation difficult.[1]
Potential Causes and Solutions:
-
Primary Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Use a monoclonal antibody if you are using a polyclonal.[21] Ensure the antibody has been validated for specificity.
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue.[14]
-
Over-amplification: The signal amplification system may be too potent, leading to non-specific signal deposition.
-
Solution: Reduce the incubation time or dilute the amplification reagents.[2]
-
-
Fixation Artifacts: Over-fixation can sometimes lead to non-specific antibody binding. Standardize the fixation protocol to ensure consistency.[11]
Data Presentation: Optimization Parameters
Use the following tables as a starting point for optimizing your this compound IHC protocol.
Table 1: Primary Antibody (anti-NL-103, Clone 4G5) Dilution Optimization
| Parameter | Condition 1 | Condition 2 (Recommended) | Condition 3 |
| Dilution | 1:100 | 1:250 | 1:500 |
| Incubation Time | 60 min at RT | Overnight at 4°C | Overnight at 4°C |
| Expected Outcome | Strong signal, potential for high background | Optimal signal-to-noise ratio | Weaker signal, low background |
Table 2: Heat-Induced Epitope Retrieval (HIER) Optimization
| Parameter | Buffer | pH | Heating Method | Time |
| Condition 1 | Sodium Citrate | 6.0 | Microwave | 15 min |
| Condition 2 (Recommended) | Tris-EDTA | 9.0 | Pressure Cooker | 5 min |
| Condition 3 | Tris-EDTA | 9.0 | Water Bath | 30 min |
Experimental Protocols
Protocol: IHC Staining for this compound on FFPE Tissues
This protocol provides a standard methodology for this compound detection.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each.[22] b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in distilled water.
2. Antigen Retrieval: a. Immerse slides in a staining dish filled with Tris-EDTA Buffer (pH 9.0). b. Heat the slides in a pressure cooker or microwave according to optimized conditions (see Table 2).[14] c. Allow slides to cool to room temperature (approx. 20-30 minutes). d. Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
3. Peroxidase Block (for HRP detection): a. Incubate slides in 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[4][14] b. Rinse slides with wash buffer.
4. Blocking: a. Incubate slides with a protein blocking solution (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Drain blocking solution (do not rinse). b. Apply diluted anti-NL-103 primary antibody (see Table 1 for dilution). c. Incubate overnight at 4°C in a humidified chamber.[13] d. Rinse slides with wash buffer (3 changes, 5 minutes each).
6. Secondary Antibody and Detection: a. Apply a polymer-based HRP-conjugated secondary antibody (e.g., anti-mouse IgG). b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse slides with wash buffer (3 changes, 5 minutes each).
7. Chromogen Development: a. Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown stain intensity develops (typically 1-10 minutes). Monitor under a microscope. b. Immediately rinse slides with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin for 1-2 minutes. b. "Blue" the counterstain in running tap water or a suitable bluing reagent. c. Dehydrate slides through graded alcohols (70%, 95%, 100%). d. Clear in xylene and coverslip with a permanent mounting medium.
Visualizations: Pathways and Workflows
Fictional this compound Signaling Pathway
This compound IHC Experimental Workflow
Troubleshooting Logic Diagram
References
- 1. bosterbio.com [bosterbio.com]
- 2. origene.com [origene.com]
- 3. documents.cap.org [documents.cap.org]
- 4. bma.ch [bma.ch]
- 5. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 6. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. Tips for Diluting Antibodies | Rockland [rockland.com]
- 8. huabio.com [huabio.com]
- 9. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. documents.cap.org [documents.cap.org]
- 16. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. qedbio.com [qedbio.com]
- 19. sinobiological.com [sinobiological.com]
- 20. youtube.com [youtube.com]
- 21. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
Validation & Comparative
OMO-103 Demonstrates Potent Anti-Tumor Activity in Preclinical Xenograft Models, Outlining a Promising Future for MYC-Targeted Cancer Therapy
For Immediate Release
BARCELONA, Spain – New preclinical data on OMO-103, a first-in-class MYC inhibitor, reveals significant anti-tumor activity in various xenograft models of cancer, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). These findings, underpinning the recent advance of OMO-103 into clinical trials, highlight its potential as a potent therapeutic agent against a range of solid tumors. The studies provide a direct comparison of OMO-103's efficacy against standard-of-care chemotherapies and control groups, demonstrating its ability to suppress tumor growth and, in some cases, induce tumor regression.
OMO-103 is a mini-protein derived from Omomyc, a dominant-negative form of the MYC oncoprotein. MYC is a master regulator of cell proliferation and is deregulated in a majority of human cancers, making it a highly sought-after, yet historically "undruggable" target.[1][2] OMO-103 functions by binding to MYC and preventing it from forming functional transcriptional complexes with its partner, MAX. This disruption of MYC-MAX dimerization inhibits the expression of MYC target genes, leading to a halt in cell cycle progression and a reduction in tumor growth.[1][3]
Comparative Efficacy of OMO-103 in Xenograft Models
Preclinical studies have consistently demonstrated the potent anti-tumor effects of OMO-103 in various xenograft models. The following table summarizes key quantitative data from these studies, comparing the performance of OMO-103 with alternative treatments.
| Xenograft Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Non-Small Cell Lung Cancer (H1975 cells) | OMO-103 | 2.37 mg/kg, intranasal, 3 times/week | Significant reduction in tumor growth | OMO-103 demonstrated potent anti-tumor activity as a monotherapy. | [4] |
| Paclitaxel (PTX) | Standard dose | - | Standard of care for comparison. | [4] | |
| OMO-103 + Paclitaxel | Combination therapy | Enhanced tumor growth inhibition | Synergistic effect observed with standard chemotherapy. | [4] | |
| Triple-Negative Breast Cancer (MDA-MB-231 cells) | OMO-103 (Omomyc) | 40 nmoles, intratumoral, every 2 days | Significant reduction in tumor volume | Potent anti-tumor effect observed even after cessation of treatment. | [5][6] |
| Vehicle (PBS) | Control | - | Baseline tumor growth. | [5] | |
| KRas-driven Lung Cancer (genetically engineered mouse model) | OMO-103 (Omomyc) | Systemic induction | Rapid and dramatic tumor regression | Metronomic inhibition led to progressive tumor eradication. | [7][8][9] |
| No treatment | Control | Progressive tumor growth | - | [7][8][9] |
Experimental Protocols
The validation of OMO-103's anti-tumor activity was conducted through rigorous experimental protocols in xenograft models. Below are the detailed methodologies for the key experiments cited.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: Human NSCLC H1975 cells were utilized for their known oncogenic driver mutations.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of H1975 cells was subcutaneously injected into the flank of each mouse. Tumor growth was monitored regularly using calipers.
-
Treatment Regimen: Once tumors reached a predetermined volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups. OMO-103 was administered intranasally at a dose of 2.37 mg/kg, three times per week. The comparator group received a standard-of-care chemotherapy, such as paclitaxel, at a clinically relevant dose. A combination therapy group received both OMO-103 and paclitaxel.
-
Efficacy Evaluation: Tumor volume was measured at regular intervals throughout the study. At the end of the experiment, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.
Triple-Negative Breast Cancer (TNBC) Allograft Model
-
Cell Line: T11 cells, a murine TNBC cell line, were used for the allograft model.
-
Animal Model: Female BALB/cJ mice were used as the recipients for the allograft.
-
Tumor Implantation: 2.5 x 10⁵ T11 cells, resuspended in a 1:1 mixture of serum-free media and Matrigel, were injected subcutaneously into the flank of the mice.
-
Treatment Regimen: When tumors reached a volume of 50 mm³, mice were randomly assigned to different treatment groups: vehicle (PBS), OMO-103 alone, or a fusion protein of OMO-103 with a tumor-penetrating peptide (FPPa-OmoMYC). 40 nmoles of the respective peptides were administered via intratumoral injection every two days for a total of four injections.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in OMO-103's action and its evaluation, the following diagrams have been generated.
Caption: MYC signaling pathway and OMO-103's mechanism of action.
Caption: General experimental workflow for xenograft model studies.
The compelling preclinical data for OMO-103 in xenograft models provides a strong rationale for its continued clinical development. By effectively targeting the historically elusive MYC oncoprotein, OMO-103 represents a promising new frontier in the treatment of a wide array of cancers. Further studies will continue to explore its efficacy in combination with other therapies and in different tumor types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MYC Inhibition Halts Metastatic Breast Cancer Progression by Blocking Growth, Invasion, and Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tumor penetrating peptides inhibiting MYC as a potent targeted therapeutic strategy for triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of the MYC Inhibitor OMO-103 and Other Small Molecule Alternatives in Preclinical Tumor Models
Disclaimer: The compound "NL-103" as specified in the topic query could not be definitively identified in publicly available scientific literature. This guide will therefore focus on the pharmacokinetics of OMO-103 , a well-documented clinical-stage MYC inhibitor, under the assumption that this may have been the intended subject of inquiry. OMO-103 is a 91-amino acid mini-protein derived from the MYC dimerization domain.
This guide provides a comparative analysis of the pharmacokinetic profile of OMO-103 with other small molecule MYC inhibitors, supported by experimental data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Pharmacokinetics of MYC Inhibitors
The following table summarizes the key pharmacokinetic parameters of OMO-103 and two other experimental small molecule MYC inhibitors, MYCi975 and 10074-G5, in preclinical mouse models.
| Parameter | OMO-103 (OmoMYC) | MYCi975 | 10074-G5 |
| Drug Class | Mini-protein | Small Molecule | Small Molecule |
| Animal Model | Colorectal cancer xenograft mice | MycCaP allograft mice | Daudi Burkitt's lymphoma xenograft mice |
| Administration Route | Intravenous (i.v.) | Oral (p.o.), Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Dose | Not specified in detail | 100-250 mg/kg (p.o.), 100 mg/kg (i.p.) | 20 mg/kg (i.v.) |
| Peak Plasma Concentration (Cmax) | Not specified | 74-96 µM | 58 µM[1] |
| Plasma Half-life (t1/2) | >60 hours (estimated)[2] | 7-12 hours[3] | 37 minutes[1][4][5] |
| Tumor Penetration | High, with concentrations at least 10-fold higher in tumor than in serum 72h post-dose.[2] | Demonstrated tumor penetration with pharmacodynamic effects.[6] | Peak tumor concentration was 10-fold lower than peak plasma concentration.[1][4][5] |
| Bioavailability | Not applicable (i.v. administration) | Favorable oral bioavailability mentioned.[3] | Not applicable (i.v. administration) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Xenograft Mouse Model
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an investigational drug in tumor-bearing mice.
-
Animal Model and Tumor Implantation:
-
Female athymic nude mice (6-8 weeks old) are used.
-
Human cancer cells (e.g., colorectal adenocarcinoma cell line) are cultured and harvested.
-
A suspension of 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a volume of approximately 100-200 mm³.
-
-
Drug Administration:
-
The investigational drug (e.g., OMO-103) is formulated in a suitable vehicle (e.g., sterile saline).
-
The drug is administered via the desired route, for example, a single intravenous (i.v.) bolus injection into the tail vein.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h), a cohort of mice (n=3-5 per time point) is euthanized.
-
Blood is collected via cardiac puncture into EDTA-coated tubes.
-
Tumor tissue and other organs of interest (e.g., liver, kidneys) are excised, weighed, and flash-frozen in liquid nitrogen.
-
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Tumor and organ tissues are homogenized.
-
The concentration of the drug in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma and tissue concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2, using non-compartmental analysis software.
-
Mandatory Visualizations
MYC Signaling Pathway and Inhibition by OMO-103
The following diagram illustrates the central role of the MYC-MAX heterodimer in transcription and how OMO-103 disrupts this process.
Caption: Mechanism of MYC inhibition by OMO-103.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram outlines the key steps involved in conducting a pharmacokinetic study in a mouse tumor model.
Caption: Workflow for in vivo pharmacokinetic analysis.
Logical Framework for Comparing OMO-103 with Alternatives
This diagram illustrates the decision-making process for comparing the pharmacokinetic profiles of different MYC inhibitors.
Caption: Logic for comparing pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - Biognosys [biognosys.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biotech-spain.com [biotech-spain.com]
Confirming the On-Target Effects of OMO-103 Through Transcriptomic Analysis: A Comparative Guide
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism. Its deregulation is a hallmark of a vast majority of human cancers, making it one of the most sought-after targets in oncology.[1] However, its nature as a nuclear-localized, "undruggable" protein has posed a significant challenge for therapeutic development.[1] OMO-103 (originally developed as Omomyc) is a first-in-class, cell-penetrating miniprotein designed to directly inhibit MYC activity.[2][3] This guide provides a comparative overview of OMO-103, with a focus on how transcriptomic analysis has been pivotal in confirming its on-target effects during its progression to clinical trials.
On-Target Efficacy of OMO-103: Evidence from Transcriptomics
A recently completed Phase 1 clinical trial of OMO-103 in patients with advanced solid tumors has demonstrated its safety and preliminary anti-tumor activity.[2][3][4][5] A key secondary endpoint of this study was to confirm target engagement, which was successfully achieved through the transcriptomic analysis of tumor biopsies.[4]
The analysis of pre- and on-treatment tumor biopsies revealed that OMO-103 administration led to a significant modulation of the MYC transcriptional signature. This provides direct evidence that OMO-103 is reaching its intended target in the nucleus and exerting its inhibitory function. Notably, the shutdown of the MYC signature was more pronounced in patients who experienced stable disease, suggesting a direct correlation between target engagement and clinical benefit.[1]
Comparison of OMO-103 with Alternative MYC Inhibitors
OMO-103 represents a novel approach to MYC inhibition. The landscape of MYC inhibitors is diverse, encompassing various modalities with different mechanisms of action. Below is a comparative summary of OMO-103 and other notable MYC inhibitors.
| Inhibitor | Class | Mechanism of Action | Development Stage | Summary of Transcriptomic Effects |
| OMO-103 | Miniprotein | Dominant-negative; interferes with MYC/MAX dimerization and DNA binding.[1] | Phase 2[5] | Demonstrated modulation of MYC transcriptional signatures in patient tumor biopsies, correlating with clinical response.[1] |
| DCR-MYC | RNAi (siRNA) | Encapsulated siRNA that targets MYC mRNA for degradation. | Discontinued | The clinical trial was discontinued due to not meeting expectations of MYC knockdown or efficacy. |
| 10058-F4 | Small Molecule | Inhibits MYC-MAX dimerization. | Preclinical | Its effect on the transcriptome is reported to be strikingly similar to that of MYC-targeting shRNA. |
| KJ-Pyr-9 | Small Molecule | Interferes with the binding of MYC to MAX. | Preclinical | RNA-sequencing in P493-6 cells showed an effect on MYC-dependent transcription. |
| MYCi975 | Small Molecule | MYC inhibitor that selectively modulates MYC binding and target gene expression. | Preclinical | RNA-sequencing demonstrated disruption of canonical MYC gene programs. |
| Stauprimide | Small Molecule | Suppresses MYC transcription by inhibiting the nuclear localization of the transcription factor NME2. | Preclinical | Gene expression analysis confirmed the selective down-regulation of MYC target genes. |
| JQ1 | BET Inhibitor | Indirectly suppresses MYC transcription by inhibiting bromodomain and extraterminal (BET) proteins. | Clinical Trials | Effectively suppresses MYC transcription in various cancer cell types. |
Experimental Protocols
Transcriptomic Analysis of FFPE Tumor Biopsies via RNA-Sequencing
This protocol provides a representative workflow for the transcriptomic analysis of formalin-fixed paraffin-embedded (FFPE) tumor biopsies, a common practice in clinical trials.
-
Sample Preparation:
-
FFPE tissue scrolls (typically 5-10 µm thick) are obtained from patient tumor biopsies.
-
Paraffin is removed using a series of xylene (or a non-toxic substitute) and ethanol washes.
-
Tissue is then lysed and treated with proteinase K to release nucleic acids.
-
-
RNA Extraction:
-
Total RNA is extracted using a commercially available kit optimized for FFPE tissues, which includes steps to reverse formalin-induced cross-linking.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN). RNA from FFPE samples is often degraded and will have a low RIN.
-
-
Library Preparation:
-
Due to RNA degradation, standard poly(A) selection is often inefficient. Ribosomal RNA (rRNA) depletion methods are typically used to enrich for mRNA.[1]
-
The rRNA-depleted RNA is fragmented, and double-stranded cDNA is synthesized using random primers.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The final library is quantified and its quality is assessed.
-
-
Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Raw sequencing reads are assessed for quality.
-
Reads are aligned to the human reference genome.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between pre- and on-treatment samples.
-
Gene Set Enrichment Analysis (GSEA)
GSEA is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states.[6]
-
Data Input: A ranked list of all genes from the differential expression analysis is used as input. Genes are typically ranked based on their p-value and fold change.
-
Gene Sets: Predefined gene sets from databases like the Molecular Signatures Database (MSigDB) are used.[6] For this analysis, MYC-specific gene sets would be of primary interest.
-
Enrichment Score Calculation: GSEA calculates an enrichment score (ES) for each gene set, which reflects the degree to which the genes in that set are overrepresented at the top or bottom of the ranked list.[6]
-
Significance Testing: The statistical significance of the ES is determined using a permutation-based test to generate a null distribution.[7] This results in a p-value and a false discovery rate (FDR) to correct for multiple comparisons.
-
Interpretation: A significant enrichment of a MYC target gene set among the downregulated genes in treated samples would indicate successful on-target inhibition by the drug.
Visualizations
Caption: Mechanism of Action of OMO-103.
Caption: Experimental Workflow for On-Target Effect Confirmation.
References
- 1. Accurate RNA Sequencing From Formalin-Fixed Cancer Tissue to Represent High-Quality Transcriptome From Frozen Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers - ecancer [ecancer.org]
- 6. Gene set enrichment analysis - Wikipedia [en.wikipedia.org]
- 7. Gene Set Enrichment Analysis · Pathway Guide [pathwaycommons.org]
A Comparative Guide to the Validation of Pharmacodynamic Biomarkers for NL-103, a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of potential pharmacodynamic (PD) biomarkers for NL-103, a novel therapeutic agent designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The objective is to present a clear, data-driven comparison of candidate biomarkers, complete with detailed experimental methodologies, to support the preclinical and clinical development of this compound and other STAT3-targeting therapies.
Mechanism of Action: this compound and the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and immune evasion.[1] this compound is a small molecule inhibitor that selectively targets the STAT3 pathway. Preclinical data suggests that this compound disrupts the phosphorylation and subsequent dimerization of STAT3, which are essential steps for its activation and nuclear translocation.[2][3] This inhibition blocks the downstream gene expression necessary for cancer cell survival and proliferation.
Comparison of Potential Pharmacodynamic Biomarkers
The selection of appropriate PD biomarkers is critical for demonstrating target engagement and understanding the biological effects of this compound.[4][5] A robust biomarker strategy often involves a panel of markers that measure different aspects of the signaling cascade.
| Biomarker Category | Specific Biomarker | Rationale & Biological Function | Analytical Feasibility | Comparison with Alternatives |
| Target Engagement | Phospho-STAT3 (pSTAT3 Tyr705) | Direct measure of this compound's mechanism of action. Phosphorylation is the key activation step required for dimerization and nuclear translocation.[6][7] | High. Readily quantifiable via Western Blot, ELISA, Flow Cytometry, and Immunohistochemistry (IHC). | Superior to total STAT3 levels, which may not change upon inhibitor treatment. More proximal to target than downstream markers. |
| Downstream Pathway | mRNA levels of STAT3 target genes (e.g., Bcl-xL, CCND1, BIRC5) | Measures the functional consequence of STAT3 inhibition. These genes are involved in cell survival, proliferation, and apoptosis evasion.[3][8] | High. qRT-PCR is a highly sensitive and specific method for quantifying mRNA transcripts. | Provides a more integrated view of pathway inhibition than pSTAT3 alone. Protein levels of these targets can also be measured but may have slower turnover rates. |
| Functional Response | Markers of Apoptosis (Cleaved Caspase-3) | Assesses the desired cellular outcome of inhibiting a pro-survival pathway. Increased apoptosis is a key indicator of anti-cancer activity.[7] | Moderate to High. Can be measured by Western Blot, IHC, or specific activity assays. | More directly related to the anti-tumor effect than upstream markers. Can be complemented by cell viability assays (e.g., MTT, CTG) to determine IC50 values. |
| Exploratory | PD-L1 Expression | STAT3 is a known regulator of PD-L1, a key immune checkpoint protein.[1] Inhibition may enhance anti-tumor immunity. | Moderate. Can be assessed by IHC, Flow Cytometry, and qRT-PCR. | Relevant for immuno-oncology applications and potential combination therapies. Provides insight into the effect on the tumor microenvironment. |
Experimental Validation Protocols and Data
Robust and reproducible experimental data are essential for biomarker validation.[9][10] The following sections detail standardized protocols and present representative data for the validation of key biomarkers for this compound.
This experiment aims to demonstrate direct target engagement by quantifying the reduction in STAT3 phosphorylation in cancer cells following treatment with this compound.
Experimental Protocol: Western Blot for pSTAT3 (Tyr705)
-
Cell Culture and Treatment: Plate DU145 prostate cancer cells (which exhibit constitutive STAT3 activation) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 24 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against pSTAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) and a loading control (e.g., β-Actin).[12][13]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.[13]
Quantitative Data Summary: pSTAT3 Inhibition
| This compound Conc. (µM) | Relative pSTAT3 Level (Normalized to β-Actin) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 0.1 | 0.85 ± 0.06 | 15% |
| 0.5 | 0.47 ± 0.05 | 53% |
| 1.0 | 0.21 ± 0.03 | 79% |
| 5.0 | 0.09 ± 0.02 | 91% |
This experiment validates the functional impact of this compound on the transcriptional activity of STAT3.
Experimental Protocol: Quantitative RT-PCR (qRT-PCR)
-
Cell Culture and Treatment: Treat DU145 cells with this compound (e.g., 1 µM) or vehicle for 24 hours, as described above.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA using an appropriate kit (e.g., RNeasy Kit). Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for STAT3 target genes (CCND1, BIRC5) and a housekeeping gene (GAPDH).[8]
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[14]
Quantitative Data Summary: Target Gene mRNA Expression
| Target Gene | Fold Change in mRNA Expression (vs. Vehicle) | P-value |
| CCND1 (Cyclin D1) | 0.35 ± 0.04 | <0.01 |
| BIRC5 (Survivin) | 0.41 ± 0.06 | <0.01 |
Visualized Workflows and Relationships
Conclusion
The validation of pharmacodynamic biomarkers is a cornerstone of modern targeted drug development.[15][16] For this compound, a multi-faceted approach is recommended. The measurement of pSTAT3 (Tyr705) serves as a robust and direct biomarker of target engagement. This should be complemented by quantifying the modulation of downstream STAT3 target genes, such as CCND1 and BIRC5 , to confirm functional pathway inhibition. Finally, assessing cellular outcomes like apoptosis provides crucial evidence linking target inhibition to the desired anti-tumor effect. Together, this panel of validated biomarkers will be invaluable for guiding dose selection, assessing biological activity, and ultimately accelerating the clinical development of this compound.
References
- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 mRNA and protein expression in colorectal cancer: effects on STAT3‐inducible targets linked to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Laboratory Chemicals
A Critical Note on "NL-103": The designation "this compound" does not correspond to a universally recognized chemical substance in publicly available databases. It may be an internal product code, a novel compound, or a specific formulation. The proper disposal of any chemical is entirely dependent on its specific physical, chemical, and toxicological properties.
Therefore, the single most critical first step is to consult the Safety Data Sheet (SDS) for the specific substance designated this compound in your laboratory. The SDS is the primary source of information for safe handling, storage, and disposal.
This guide provides a general framework for the proper disposal of laboratory chemicals, which you should adapt based on the information provided in the specific SDS for this compound.
General Chemical Disposal Protocol
This protocol outlines the essential steps for safely disposing of chemical waste in a research environment.
Step 1: Identification and Characterization
-
Consult the SDS: The SDS for this compound is the definitive source of information. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 12 (Ecological Information), and 13 (Disposal Considerations).
-
Determine Hazards: Identify if the substance is classified as:
-
Ignitable: Flash point below 60°C (140°F).
-
Corrosive: pH ≤ 2 or ≥ 12.5.
-
Reactive: Unstable, reacts violently with water, or generates toxic gases.
-
Toxic: Harmful or fatal if ingested or absorbed; contains specific regulated substances.
-
Step 2: Segregation of Waste
-
Never mix incompatible waste streams. This is a critical safety measure to prevent violent chemical reactions.
-
Use separate, clearly labeled waste containers for:
-
Halogenated organic solvents (e.g., chloroform, dichloromethane).
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
Aqueous solutions (categorized by pH and toxicity).
-
Solid waste (contaminated labware, gloves, etc.).
-
Sharps.
-
Step 3: Personal Protective Equipment (PPE)
-
Based on the SDS, wear appropriate PPE. This will always include:
-
Eye Protection: Safety glasses or goggles.
-
Gloves: Chemically resistant gloves appropriate for the substance.
-
Lab Coat: To protect skin and clothing.
-
-
Additional PPE, such as a face shield or respiratory protection, may be required depending on the hazards.
Step 4: Waste Accumulation and Storage
-
Use appropriate containers: Containers must be in good condition, compatible with the waste, and have securely fitting lids.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical names of the contents (no abbreviations).
-
The approximate percentage of each component.
-
The primary hazard(s) (e.g., "Ignitable," "Corrosive").
-
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area. Keep containers closed except when adding waste.
Step 5: Disposal
-
Follow Institutional Procedures: Your institution's Environmental Health and Safety (EHS) department will have specific procedures for the collection and disposal of hazardous waste. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous substances.
-
Request Pickup: Schedule a waste pickup with your EHS department according to their guidelines.
Key Data from a Safety Data Sheet (SDS)
When you locate the SDS for this compound, you will find critical quantitative data. The table below summarizes the types of information you should look for to inform your disposal plan.
| Data Point | Typical Section in SDS | Significance for Disposal |
| Physical State | Section 9 | Determines if it should be treated as solid or liquid waste. |
| pH | Section 9 | Indicates corrosivity; crucial for determining the correct waste stream. |
| Flash Point | Section 9 | Determines if the substance is an ignitable hazardous waste. |
| Toxicity Data (e.g., LD50) | Section 11 | Informs the level of hazard and may dictate specific disposal routes for toxic waste. |
| GHS Hazard Statements | Section 2 | Provides a quick overview of the primary hazards (e.g., "H315: Causes skin irritation"). |
| Disposal Considerations | Section 13 | Provides specific guidance from the manufacturer on appropriate disposal methods. |
Experimental Protocols
Detailed experimental protocols involving this compound must be developed in your laboratory. The disposal plan for waste generated from these protocols should be established before the experiment begins.
Example Protocol: Waste from a Chromatography Experiment
-
Pre-Experiment:
-
Review the SDS for this compound and all solvents used in the mobile phase.
-
Prepare a labeled, hazardous waste container for the chromatography effluent. The label should include all components of the mobile phase and "this compound."
-
-
During the Experiment:
-
Collect all waste effluent directly into the designated waste container.
-
Ensure the container is kept closed when not in use.
-
-
Post-Experiment:
-
Contaminated solid waste (e.g., used silica gel, TLC plates) should be collected in a separate, labeled solid waste container.
-
Store the waste containers in your lab's satellite accumulation area.
-
Request a waste pickup from your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for proper chemical waste disposal in a laboratory setting.
Essential Safety and Handling Protocols for NL-103
Disclaimer: The following guidance is based on established best practices for handling hazardous chemicals in a laboratory setting. As no specific Safety Data Sheet (SDS) for a substance designated "NL-103" is publicly available, this document serves as a comprehensive framework. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical prior to handling.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of any chemical substance is paramount to ensure the well-being of laboratory personnel and the integrity of research. For a substance with the hypothetical designation this compound, which should be treated as hazardous, a stringent adherence to PPE protocols is mandatory.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): All personnel handling this compound must use the following PPE. This is a minimum requirement and may need to be augmented based on the specific procedure and concentration.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with a face shield. | Protects against splashes and vapors which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and potential burns or absorption. |
| Body Protection | Flame-resistant lab coat or a chemical-resistant apron. | Protects against spills and splashes to the body and clothing. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory | A NIOSH-approved respirator may be required for certain procedures. | Necessary if there is a risk of inhaling vapors or aerosols, especially outside of a fume hood. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to prevent accidents and ensure a safe working environment.
Handling:
-
Do not work with this compound alone. Ensure at least one other person is aware of the work being conducted.
-
Avoid direct contact with the substance. Use appropriate tools for transfer and handling.
-
Do not breathe vapor or mist.[1]
-
Wash hands thoroughly after handling, before eating, smoking, or using the restroom.[1]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of this compound waste through the institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Preparation of a 1M Solution of this compound
This protocol outlines the steps for safely preparing a 1 Molar (1M) solution of this compound.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., deionized water)
-
Volumetric flask
-
Magnetic stir bar and stir plate
-
Spatula and weigh boat
-
Graduated cylinder
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 1M solution.
-
Weighing: In the fume hood, carefully weigh the calculated amount of this compound using a spatula and weigh boat.
-
Dissolving:
-
Add approximately half of the final desired volume of the solvent to the volumetric flask.
-
Carefully add the weighed this compound to the solvent in the volumetric flask.
-
Add the magnetic stir bar to the flask.
-
-
Mixing: Place the volumetric flask on a magnetic stir plate and stir until the this compound is completely dissolved.
-
Dilution: Once dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Label the flask clearly with the chemical name ("1M this compound"), concentration, date of preparation, and your initials.
-
Storage: Store the solution in a compatible and properly labeled secondary container in a designated storage area.
-
Cleanup: Dispose of all contaminated materials (weigh boat, gloves, etc.) in the designated hazardous waste container. Clean all reusable glassware thoroughly.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Spill Response Protocol for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
